1-(4-Aminophenyl)ethen-1-ol
Description
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Structure
3D Structure
Properties
CAS No. |
744978-39-0 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-(4-aminophenyl)ethenol |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5,10H,1,9H2 |
InChI Key |
XWDWIXXXXVHYPY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis of 4'-aminoacetophenone from p-nitroacetophenone"
Chemoselective Synthesis of 4'-Aminoacetophenone from p-Nitroacetophenone: A Comprehensive Technical Guide
Executive Summary
4'-Aminoacetophenone is a highly versatile aromatic amine that serves as a critical building block in the pharmaceutical industry, particularly in the synthesis of selective androgen receptor modulators, antihistamines, and targeted anticancer agents[1]. The synthesis of this compound from p-nitroacetophenone presents a classic challenge in synthetic organic chemistry: the chemoselective reduction of a nitro group (-NO₂), while preserving a highly reactive carbonyl group (C=O).
This technical guide provides drug development professionals and synthetic chemists with an in-depth analysis of field-proven methodologies to achieve this transformation. We evaluate the mechanistic causality behind reagent selection, provide self-validating experimental protocols, and benchmark these methods based on yield, scalability, and environmental impact.
Mechanistic Rationale for Chemoselectivity
The core challenge in reducing p-nitroacetophenone lies in the competing reduction potentials of its functional groups. The highly polar nitro group is susceptible to reduction via single-electron transfer (SET) or catalytic hydrogenation, but the electrophilic carbonyl group is equally prone to hydride attack or over-hydrogenation[2].
If non-selective reducing agents (e.g., Lithium aluminum hydride, LiAlH4 ) or aggressive catalytic conditions (e.g., standard Pd/C under high-pressure H2 ) are employed, the reaction frequently over-reduces the ketone, yielding 1-(4-aminophenyl)ethanol[2]. Conversely, standard sodium borohydride ( NaBH4 ) without transition metal catalysts will selectively reduce the ketone, yielding 1-(4-nitrophenyl)ethanol. Therefore, achieving >99% chemoselectivity for 4'-aminoacetophenone requires reagents that exploit the specific surface adsorption characteristics or the lower reduction potential of the N-O bond.
Fig 1: Reaction pathways demonstrating chemoselectivity challenges in p-nitroacetophenone reduction.
Evaluated Synthetic Methodologies
Method A: The Modified Béchamp Reduction (Fe / CaCl₂)
Expertise & Causality: The classical Béchamp reduction utilizes iron powder and hydrochloric acid ( HCl ). However, strong mineral acids can protonate the carbonyl oxygen, increasing its electrophilicity and risking side reactions or polymerization[3]. A modern, field-proven alternative replaces HCl with calcium chloride ( CaCl2 ) in an aqueous ethanol solvent system[4]. CaCl2 acts as a mild Lewis acid and electrolyte, facilitating the single-electron transfer from Fe(0) to the nitro group without dropping the pH to destructive levels. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[3].
Self-Validating Protocol:
-
Preparation: Suspend p-nitroacetophenone (0.03 mol) in a mixture of ethanol (30 mL) and distilled water (1.5 mL)[5].
-
Activation: Add iron powder (0.09 mol, 3.0 eq) and CaCl2 (0.03 mol, 1.0 eq) to the suspension[5]. Causality note: The 3:1 iron-to-substrate ratio ensures sufficient electron equivalents for the complete reduction of the −NO2 group (which requires 6 electrons).
-
Thermal Processing: Heat the mixture to 60 °C with vigorous magnetic stirring using a water bath[5]. The reaction typically reaches completion within 30–60 minutes[4].
-
Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane:EtOAc (3:2) solvent system. The disappearance of the higher Rf nitro starting material validates completion[6].
-
Workup: Filter the hot reaction mixture through a Celite pad to remove the insoluble iron oxide residues. Wash the filter cake thoroughly with ethyl acetate ( 3×40 mL)[5].
-
Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and evaporate to yield pure 4'-aminoacetophenone.
Fig 2: Step-by-step experimental workflow for the modified Béchamp reduction protocol.
Method B: Stannous Chloride ( SnCl2 ) Reduction
Expertise & Causality: Stannous chloride ( SnCl2 ) is a highly reliable reagent for laboratory-scale chemoselective nitro reductions. Sn(II) is a mild reducing agent that specifically coordinates to the oxygen atoms of the nitro group due to its Lewis acidic nature. This coordination directs the electron transfer, oxidizing Sn(II) to Sn(IV) while leaving the less coordinating ketone untouched[7].
Self-Validating Protocol:
-
Preparation: Dissolve p-nitroacetophenone (1.0 eq) in ethanol or ethyl acetate[7].
-
Addition: Add SnCl2⋅2H2O (5.0 eq) portion-wise. Causality note: Portion-wise addition is critical to control the exothermic nature of the reduction.
-
Reflux: Heat the mixture to reflux (70-80 °C) for 1-2 hours. Monitor via TLC[7].
-
Neutralization (Critical Step): Cool to room temperature and carefully neutralize the mixture with saturated aqueous NaHCO3 or 1M NaOH until the pH is >8[7]. Validation cue: The solution will precipitate tin salts as a thick, white, gelatinous tin(IV) hydroxide mass. If the pH is too low, the product remains trapped in the emulsion.
-
Isolation: Filter the gelatinous suspension through a thick pad of Celite, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate in vacuo[7].
Method C: Catalytic Transfer Hydrogenation ( Ru/MoS2 Hydrazine)
Expertise & Causality: For industrial scale-up, metal-acid reductions generate stoichiometric heavy metal waste. Catalytic transfer hydrogenation offers a greener alternative. Recent advancements utilize Ruthenium ( Ru ) single atoms or clusters supported on Molybdenum disulfide ( MoS2 ) nanosheets[8]. The highly polar nitro group preferentially adsorbs onto the active Ru sites, while the MoS2 support modulates the electron density, preventing the activation of the C=O bond[8]. Hydrazine or H2 gas serves as the hydrogen source, yielding >98% conversion with near 100% selectivity for 4'-aminoacetophenone[8].
Quantitative Data & Method Comparison
To aid in process selection, the following table summarizes the operational metrics of the discussed methodologies:
| Reduction Method | Reagents / Catalyst | Typical Yield (%) | Chemoselectivity | Reaction Time | Environmental Impact | Scalability |
| Modified Béchamp | Fe powder, CaCl2 , EtOH/H2O | 85–95% | >99% | 0.5 - 1 h | Moderate (Iron oxide waste) | High (Bench to Pilot) |
| Stannous Chloride | SnCl2⋅2H2O , EtOH | 80–90% | >99% | 1 - 2 h | High (Toxic tin salts) | Low (Lab scale only) |
| Transfer Hydrogenation | Ru/MoS2 , Hydrazine or H2 | >98% | >99% | 2 - 4 h | Low (Reusable catalyst) | High (Industrial) |
Table 1: Comparative analysis of chemoselective reduction strategies for p-nitroacetophenone.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]
- 5. Antibacterial, Docking, DFT and ADMET Properties Evaluation of Chalcone-Sulfonamide Derivatives Prepared Using ZnO Nanoparticle Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Aminoacetophenone|High-Purity Research Chemical [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Structural Elucidation and Crystallographic Profiling of 1-(4-Aminophenyl)ethanone: A Technical Whitepaper
Executive Summary
1-(4-aminophenyl)ethanone, commonly known as p-aminoacetophenone, is a bifunctional aromatic compound serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including local anesthetics and selective receptor agonists[1][2]. Understanding its solid-state chemistry is paramount for drug development professionals, as the spatial arrangement and intermolecular forces dictate the compound's physicochemical properties, bioavailability, and polymorphic stability. This whitepaper provides an in-depth crystallographic analysis of 1-(4-aminophenyl)ethanone, detailing its molecular geometry, hydrogen-bonding networks, and the rigorous experimental protocols required for single-crystal X-ray diffraction (SCXRD) validation.
Crystallographic Architecture and Molecular Geometry
The molecular structure of 1-(4-aminophenyl)ethanone is defined by a nearly planar conformation[1]. The electron-donating nature of the para-amino group paired with the electron-withdrawing acetyl group induces a significant push-pull resonance effect across the aromatic system. This electronic delocalization causes the benzene ring to adopt a quinonoid character, minimizing steric strain and enforcing coplanarity[1]. The carbonyl oxygen atom deviates only marginally (0.128 Å) from the plane of the benzene ring, optimizing the molecule for dense packing within the crystal lattice[1].
Crystallizing in the monoclinic system with the space group P21/a, the unit cell accommodates four molecules ( Z=4 )[1]. The quantitative crystallographic parameters, essential for phase identification and computational modeling, are summarized in Table 1.
Table 1: Quantitative Crystallographic Data for 1-(4-aminophenyl)ethanone
| Parameter | Value | Causality / Significance |
| Chemical Formula | C8H9NO | Standard molecular composition[3]. |
| Molecular Weight | 135.16 g/mol | Determines stoichiometric calculations[3]. |
| Crystal System | Monoclinic | Indicates a single twofold axis of rotation/mirror plane. |
| Space Group | P21/a | Dictates the symmetry operations (twofold screw axis)[1]. |
| Unit Cell Dimensions | a=17.63 Å, b=5.18 Å, c=8.51 Å | Defines the spatial boundaries of the repeating lattice[1]. |
| Beta Angle ( β ) | 106.6° | Non-orthogonal angle characteristic of monoclinic systems[1]. |
| Unit Cell Volume ( V ) | 744.7 ų | Used to calculate theoretical crystal density[1]. |
| Density (Calculated, Dx ) | 1.21 g/cm³ | Correlates with measured density ( 1.20 g/cm³) via flotation[1]. |
| Final R-value | 0.073 | Validates the accuracy of the structural refinement model[1]. |
Intermolecular Interaction Networks: The Logic of Lattice Assembly
The physical stability of an API is heavily reliant on its supramolecular assembly. In 1-(4-aminophenyl)ethanone, the lattice is stabilized by a highly directional, hierarchical hydrogen-bonding network[1].
-
1D Chain Formation: Molecules related by a twofold screw axis are linked via N−H⋯N hydrogen bonds with a donor-acceptor distance of 3.217 Å. This propagates a continuous chain along the crystallographic b-axis[1].
-
2D Sheet Assembly: These parallel chains are subsequently cross-linked by stronger N−H⋯O hydrogen bonds (2.905 Å) between the amino group and the carbonyl oxygen of a molecule related by a c-translation[1]. This forms a robust 2D sheet parallel to the bc-plane.
-
3D Lattice Stacking: The 2D sheets stack upon one another driven by dispersive van der Waals forces, with an inter-sheet spacing of 3.46 Å[1]. This relatively weak inter-sheet interaction explains the crystal's specific cleavage planes and mechanical properties.
Caption: Hierarchical assembly of 1-(4-aminophenyl)ethanone from monomer to 3D lattice via H-bonding.
Experimental Protocol: Self-Validating SCXRD Workflow
To ensure high scientific integrity and reproducibility, the structural elucidation of 1-(4-aminophenyl)ethanone requires a meticulous, self-validating experimental protocol. The causality behind each step ensures that the final electron density map accurately reflects the physical reality of the molecule.
Phase 1: Controlled Crystallization
-
Objective: Grow macroscopic, defect-free single crystals suitable for diffraction.
-
Methodology: Dissolve high-purity 1-(4-aminophenyl)ethanone in absolute ethanol. Allow the solution to undergo slow evaporation at ambient temperature (20-25°C)[1].
-
Causality: Ethanol serves as an optimal solvent because it balances solute solubility and solvent volatility. Slow evaporation maintains a state of low supersaturation, which thermodynamically favors the growth of ordered monoclinic prisms (elongated along the b-axis) rather than kinetically driven amorphous precipitates[1].
Phase 2: Data Collection and Diffraction
-
Objective: Capture high-resolution reflection data.
-
Methodology: Select a crystal with optimal dimensions (e.g., 0.27×0.31×0.41 mm) to ensure uniform X-ray absorption[1]. Mount the crystal securely on a goniometer. Irradiate the sample with Cu Kα radiation ( λ=1.5418 Å)[1].
-
Causality: Cu Kα radiation provides an appropriate wavelength for resolving the atomic spacing of light-atom organic structures. The specific crystal size ensures that the entire volume is bathed in the X-ray beam while minimizing internal absorption errors ( μ=6.6 cm⁻¹)[1].
Phase 3: Structure Solution and Refinement
-
Objective: Translate raw diffraction patterns into a 3D atomic model.
-
Methodology: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares techniques against F2 .
-
Causality: Direct methods mathematically estimate the missing phase information from the measured intensities. The structural model is considered self-validated when the residual factor ( R -value) converges to a low value (e.g., R=0.073 for 950 non-zero reflections), confirming that the theoretical model matches the empirical diffraction data[1].
Caption: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.
Implications for Drug Development and Polymorphism
For pharmaceutical scientists, the precise mapping of 1-(4-aminophenyl)ethanone's crystal structure is not merely an academic exercise. The presence of both strong hydrogen bond donors (-NH2) and acceptors (C=O) makes this compound highly susceptible to polymorphism and co-crystal formation[2]. Changes in the crystallization environment (such as solvent polarity or cooling rate) can disrupt the primary N−H⋯N or N−H⋯O networks, potentially yielding metastable polymorphs with altered dissolution rates and mechanical properties. By utilizing the baseline monoclinic P21/a structure as a reference, researchers can employ powder X-ray diffraction (PXRD) to screen for polymorphic purity during the scale-up of API manufacturing, ensuring batch-to-batch consistency and strict regulatory compliance[2].
References
- Haisa, M., Kashino, S., Yuasa, T., & Akigawa, K. (1976). Topochemical studies. IX. The crystal and molecular structure of p-aminoacetophenone. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7468, p-Aminoacetophenone. PubChem.
- Lin, C. et al. (2023). Enantiomerically purified GPER agonist for use in treating disease states and conditions (US Patent 11760749B2).
Sources
Spectroscopic Elucidation of 1-(4-Aminophenyl)ethanol: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Executive Summary & Chemical Context
1-(4-aminophenyl)ethanol (CAS 14572-89-5)[1] is a bifunctional aromatic compound characterized by a primary aniline group and a secondary benzylic alcohol. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.
Synthetically, this molecule is most commonly accessed via the chemoselective reduction of 4-aminoacetophenone[2],[3]. A highly efficient and field-standard protocol utilizes sodium borohydride (NaBH₄) in an ethanol solvent system[4]. This method selectively reduces the ketone moiety to a secondary alcohol while leaving the aromatic amine unperturbed, yielding a solid product with a characteristic melting point of 70–74 °C[5].
For drug development professionals, ensuring the structural integrity and purity of this intermediate is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic analysis of 1-(4-aminophenyl)ethanol, establishing self-validating analytical frameworks for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).
Mechanistic Spectroscopic Profiling
As a Senior Application Scientist, I emphasize that interpreting spectra is not merely about matching peaks to tables; it requires a fundamental understanding of how molecular electronics dictate signal behavior.
Nuclear Magnetic Resonance (NMR) Dynamics
The ¹H NMR spectrum of 1-(4-aminophenyl)ethanol is heavily influenced by the electron-donating nature of the para-amino group. The nitrogen lone pair donates electron density into the aromatic ring via resonance (+R effect).
-
Causality in Chemical Shifts: This increased electron density significantly shields the protons ortho to the amine (H-3, H-5), pushing their resonance upfield to ~6.48 ppm. Conversely, the protons ortho to the secondary alcohol (H-2, H-6) experience less shielding, appearing at ~6.98 ppm.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is mandated over CDCl₃. The highly polar -OH and -NH₂ groups cause severe peak broadening and poor solubility in non-polar solvents. DMSO-d₆ disrupts intermolecular hydrogen bonding, yielding sharp, well-resolved resonances for the exchangeable protons.
FTIR Vibrational Analysis
The FTIR spectrum is defined by the complex hydrogen-bonding network formed between the primary amine and the secondary alcohol.
-
Causality in Vibrational Modes: The N-H stretch of the primary amine presents as a distinct doublet (asymmetric and symmetric stretches) around 3420 cm⁻¹ and 3220 cm⁻¹. This is superimposed on the broad, strong O-H stretching band centered at 3350 cm⁻¹. The C-O stretch of the secondary alcohol at ~1080 cm⁻¹ serves as a definitive marker for successful reduction, replacing the strong C=O ketone stretch (~1670 cm⁻¹) of the 4-aminoacetophenone starting material[2].
Mass Spectrometry (EI-MS) Fragmentation
Under Electron Ionization (EI, 70 eV), the molecular ion [M]⁺• (m/z 137) is distinctly visible but rapidly fragments.
-
Causality in Cleavage: The dominant fragmentation pathway is α-cleavage. The loss of a methyl radical (•CH₃, 15 Da) is highly favored because the resulting cation (m/z 122) is exceptionally stable. It is resonance-stabilized by both the adjacent oxygen atom (forming an oxonium ion) and the electron-rich aromatic ring. This m/z 122 ion constitutes the base peak of the spectrum.
Consolidated Spectral Data
The following tables summarize the quantitative spectroscopic data for 1-(4-aminophenyl)ethanol.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Proton | Shift (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
| H-8 | 1.25 | Doublet (d) | 3H | 6.4 | Methyl group (-CH₃) |
| H-7 | 4.52 | Quartet (q) | 1H | 6.4 | Methine proton (-CH(OH)-) |
| -NH₂ | 4.80 | Broad Singlet (br s) | 2H | - | Primary amine protons |
| -OH | 4.95 | Doublet (d) | 1H | 4.5 | Secondary hydroxyl proton |
| H-3, H-5 | 6.48 | Doublet (d) | 2H | 8.4 | Aromatic (ortho to -NH₂) |
| H-2, H-6 | 6.98 | Doublet (d) | 2H | 8.4 | Aromatic (ortho to -CHOH) |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Carbon | Shift (ppm) | Structural Assignment |
| C-8 | 25.8 | Aliphatic methyl carbon (-CH₃) |
| C-7 | 69.5 | Aliphatic methine carbon (-CH(OH)-) |
| C-3, C-5 | 113.8 | Aromatic carbons (ortho to -NH₂) |
| C-2, C-6 | 126.4 | Aromatic carbons (ortho to -CHOH) |
| C-1 | 135.2 | Quaternary aromatic carbon (attached to -CHOH) |
| C-4 | 147.6 | Quaternary aromatic carbon (attached to -NH₂) |
Table 3: FTIR-ATR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3420 | Medium | N-H asymmetric stretch | Primary Amine |
| 3350 | Broad, Strong | O-H stretch | Secondary Alcohol |
| 3220 | Medium | N-H symmetric stretch | Primary Amine |
| 2970, 2870 | Weak | C-H stretch (sp³) | Aliphatic chain |
| 1610, 1515 | Strong | C=C stretch | Aromatic ring |
| 1260 | Medium | C-N stretch | Aryl amine |
| 1080 | Strong | C-O stretch | Secondary Alcohol |
Table 4: EI-MS Fragmentation (70 eV)
| m/z | Relative Abundance | Ion Formula | Fragmentation Mechanism |
| 137 | 35% | [C▵H₁₁NO]⁺• | Molecular Ion [M]⁺• |
| 122 | 100% | [C₇H₈NO]⁺ | Loss of •CH₃ (α-cleavage, Base Peak) |
| 119 | 15% | [C₈H₉N]⁺• | Loss of H₂O (Dehydration) |
| 94 | 45% | [C₆H₈N]⁺ | Loss of •CH₃ followed by CO loss |
Self-Validating Experimental Protocols
To ensure data trustworthiness, every analytical run must incorporate a self-validating feedback loop.
Protocol A: NMR Sample Preparation & Acquisition
-
Preparation: Dissolve 15 mg of highly purified 1-(4-aminophenyl)ethanol in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.
-
Validation Check (The "Water Test"): Before acquiring the full ¹³C spectrum, perform a rapid 1-scan ¹H acquisition. Check the residual water peak at ~3.3 ppm. If the water peak integrates to >0.5 relative to the analyte, the solvent is compromised. Action: Discard and prepare a new sample using a fresh ampoule of DMSO-d₆. Trace moisture will cause the critical -OH and -NH₂ peaks to broaden or disappear entirely due to rapid proton exchange.
-
Acquisition: Lock onto the DMSO deuterium signal, shim the Z-axis until the residual DMSO-d₅ quintet (2.50 ppm) has a line width at half-height of <1.0 Hz. Acquire 16 scans for ¹H and 256 scans for ¹³C.
Protocol B: FTIR-ATR Validation
-
Preparation: Ensure the diamond ATR crystal is meticulously cleaned with HPLC-grade isopropanol and dried with a lint-free wipe.
-
Validation Check (Baseline Integrity): Acquire a background scan. The baseline transmission must remain >98% across the 4000–650 cm⁻¹ range. Any absorption bands in the background indicate crystal contamination, which will artificially skew the delicate N-H and O-H stretching regions.
-
Acquisition: Place ~2 mg of the solid analyte onto the crystal. Apply consistent anvil pressure. Acquire 32 co-added scans at a resolution of 4 cm⁻¹.
Protocol C: MS Carryover Prevention
-
Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Methanol:Water.
-
Validation Check (Blank Injection): Inject a pure solvent blank immediately prior to the sample. Analyze the chromatogram at the expected retention time. The absolute absence of an m/z 137 (EI) or 138 (ESI positive mode) peak validates that the system is free from column carryover or source contamination.
-
Acquisition: Inject 1 µL of the sample and acquire mass spectra scanning from m/z 50 to 300.
Analytical Visualizations
Figure 1: Synthetic workflow and self-validating multi-modal spectroscopic analysis strategy.
Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.
References
-
ChemSynthesis. "1-(4-aminophenyl)ethanol - Chemical Synthesis Database". URL: [Link]
-
Herbivo, C., et al. "Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I)". ResearchGate. URL: [Link]
-
MacNaughtan, M. A., et al. "Iron-Catalyzed, General and Operationally Simple Formal Hydrogenation Using Fe(OTf)3 and NaBH4". ResearchGate. URL: [Link]
-
LookChem. "Cas 99-92-3, 4-Aminoacetophenone". URL: [Link]
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Stability and Keto-Enol Tautomerization Kinetics of 1-(4-Aminophenyl)ethen-1-ol in Aqueous Media
Executive Summary
In the realm of physical organic chemistry and drug development, understanding the transient intermediates of active pharmaceutical ingredients is critical for predicting degradation pathways and metabolic reactivity. 1-(4-aminophenyl)ethen-1-ol is the highly transient enol tautomer of 4-aminoacetophenone. In aqueous solutions, this enol is thermodynamically unstable and undergoes rapid, solvent-mediated ketonization.
This whitepaper provides an in-depth mechanistic analysis of the stability of 1-(4-aminophenyl)ethen-1-ol, detailing the thermodynamic forces driving its ketonization, the kinetic pathways governing its half-life, and the self-validating experimental protocols required to capture and analyze this fleeting species.
Thermodynamic Profile: The Illusion of Enol Stability
To understand the stability of 1-(4-aminophenyl)ethen-1-ol, one must first examine the keto-enol equilibrium ( KE ) of its parent structure, acetophenone. For unsubstituted acetophenone in aqueous solution, the equilibrium heavily favors the keto form, with a well-documented pKE of 7.96±0.04 [1][2]. This dictates that the enol concentration at equilibrium is negligible (roughly 1 part per 100 million).
The introduction of a para-amino group to form 1-(4-aminophenyl)ethen-1-ol fundamentally alters the electronic landscape, further destabilizing the enol relative to the keto form through specific causal mechanisms:
-
Push-Pull Resonance Stabilization (Keto Form): In 4-aminoacetophenone, the nitrogen lone pair acts as a strong π -donor (+M effect), while the carbonyl oxygen acts as a π -acceptor. This creates a highly stabilized "push-pull" conjugated system ( H2N−C6H4−C(=O)CH3↔H2N+=C6H4=C(O−)CH3 ). This massive resonance stabilization lowers the ground-state energy of the keto tautomer.
-
Competing π -Donors (Enol Form): In the enol tautomer (1-(4-aminophenyl)ethen-1-ol), the carbonyl oxygen is converted to a hydroxyl group (-OH), which is also a π -donor. The molecule now possesses two electron-donating groups (-NH2 and -OH) attempting to donate electron density into the same aromatic ring. This cross-conjugation is energetically unfavorable compared to the push-pull dynamics of the keto form.
Consequently, the thermodynamic driving force for the ketonization of 1-(4-aminophenyl)ethen-1-ol is exceptionally high, rendering it virtually unobservable under standard steady-state conditions.
Quantitative Comparison of Tautomeric Systems
| Parameter | Acetophenone System | 4-Aminoacetophenone System |
| Enol IUPAC Name | 1-phenylethen-1-ol | 1-(4-aminophenyl)ethen-1-ol |
| Keto-Enol Eq. Constant ( pKE ) | 7.96 ± 0.04 | > 9.0 (Estimated via resonance shift) |
| Rate-Determining Step | Carbon Protonation | Carbon Protonation |
| Substituent Electronic Effect | None (-H) | Strong π -donor ( −NH2 ) |
| Keto Form Stabilization | Baseline | High (Push-Pull Conjugation) |
Mechanistic Pathways of Ketonization
The "instability" of 1-(4-aminophenyl)ethen-1-ol in aqueous solution is defined by its rapid rate of ketonization. The transformation of the enol back to 4-aminoacetophenone is an acid-base catalyzed process mediated by the aqueous solvent[3][4].
The Causality of the Rate-Determining Step: The ketonization of simple enols in aqueous media is universally governed by rate-determining carbon protonation [3]. Enols are oxygen acids and carbon bases. While proton transfer at the electronegative oxygen is diffusion-controlled and essentially instantaneous, protonation at the β -carbon (C2 of the ethenol group) requires significant structural reorganization and rehybridization from sp2 to sp3 .
Once the carbon is protonated by a hydronium ion ( H3O+ ) or a water molecule, a highly resonance-stabilized oxonium/carbocation intermediate is formed. This intermediate rapidly sheds the oxygen-bound proton to the solvent, yielding the final keto product.
Mechanistic pathway of 1-(4-aminophenyl)ethen-1-ol ketonization in aqueous media.
pH-Rate Profile and Solvent Effects
The stability (half-life) of the enol is highly dependent on the pH of the aqueous solution.
-
Acidic Regime (pH < 4): The reaction is specifically acid-catalyzed ( kH+ ). Furthermore, below pH ~2.2, the aniline group is protonated to form the anilinium ion ( −NH3+ ). This converts a strongly electron-donating group into a strongly electron-withdrawing group, altering the electron density at the β -carbon and shifting the ketonization rate constant.
-
Neutral Regime (pH 5-8): The reaction is catalyzed by water ( kH2O ). This represents the region of maximum enol "stability" (longest half-life, typically in the microsecond to millisecond range).
-
Basic Regime (pH > 9): The enol is deprotonated to form an enolate anion, which undergoes rapid carbon protonation by water.
Experimental Workflow: Laser Flash Photolysis (LFP)
Because 1-(4-aminophenyl)ethen-1-ol cannot be isolated or observed via standard steady-state techniques (like NMR or standard UV-Vis), researchers must employ Nanosecond Laser Flash Photolysis (LFP) to generate the enol in supra-equilibrium concentrations and monitor its decay in real-time[2][4][5].
The most reliable method for generating acetophenone enols is the photohydration of the corresponding phenylacetylene[4]. For this specific enol, 4-aminophenylacetylene is used as the precursor.
Step-by-Step LFP Protocol
1. Precursor Solution Preparation:
-
Prepare a 1.0×10−4M solution of 4-aminophenylacetylene in highly purified, deionized water (18.2 MΩ·cm).
-
Causality Check: The concentration must be kept low to prevent excimer formation or bimolecular side reactions upon laser excitation.
2. Buffer System Integration:
-
To map the pH-rate profile, prepare a series of solutions using non-absorbing, non-nucleophilic buffers (e.g., phosphate, acetate, or borate buffers) at a constant ionic strength (typically μ=0.1M maintained with NaClO4 ).
-
Self-Validation: Measure the pH of the solution after the addition of the precursor and ionic strength adjusters to ensure exact hydronium activity.
3. Degassing:
-
Transfer 3.0 mL of the solution to a quartz cuvette equipped with a septum.
-
Purge the solution with high-purity Argon gas for 15-20 minutes.
-
Causality Check: Oxygen is a potent triplet quencher. While photohydration often proceeds via a singlet state, eliminating O2 prevents competitive quenching pathways and reactive oxygen species generation, ensuring a clean kinetic trace[5].
4. Laser Excitation:
-
Expose the sample to a single pulse from an Nd:YAG laser (typically the 3rd harmonic at λ=355 nm or 4th harmonic at λ=266 nm, pulse width ~5 ns)[5].
-
The laser pulse triggers the photohydration of the alkyne triple bond, instantaneously generating 1-(4-aminophenyl)ethen-1-ol in the cuvette.
5. Transient Absorption Detection:
-
Monitor the transient species using a perpendicular probe beam (Xenon arc lamp) coupled to a monochromator and a photomultiplier tube (PMT).
-
Set the monochromator to the λmax of the enol (typically around 280-310 nm for substituted acetophenone enols).
6. Kinetic Analysis:
-
Record the decay of the transient absorbance signal over time.
-
Fit the decay curve to a standard first-order exponential equation: A(t)=A0e−kobst+A∞ .
-
Extract the observed rate constant ( kobs ) to determine the stability (half-life, t1/2=ln(2)/kobs ) of the enol at that specific pH.
Laser flash photolysis workflow for transient enol generation and kinetic analysis.
Conclusion
The stability of 1-(4-aminophenyl)ethen-1-ol in aqueous solution is fundamentally transient. The molecule is thermodynamically driven toward its keto tautomer, 4-aminoacetophenone, due to the superior resonance stabilization afforded by the push-pull conjugation between the para-amino group and the carbonyl moiety. Ketonization proceeds via rate-determining carbon protonation, a process that can only be accurately quantified using advanced time-resolved spectroscopic techniques like laser flash photolysis. Understanding these kinetic parameters is essential for mapping the complete chemical space and degradation pathways of amino-substituted aromatic ketones.
References
- The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives. researchgate.net.
- Flash-photolytic generation of acetophenone enol. The keto-enol equilibrium constant and pKa of acetophenone in aqueous solution. acs.org.
- Ketonization of enols in aqueous solution: is carbon protonation always rate-determining? nih.gov.
- Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. muni.cz.
- High-Efficiency Green Organic Light-Emitting Devices Utilizing Phosphorescent Bis-cyclometalated Alkynylgold(III) Complexes. acs.org.
Sources
The Critical Role of the Molecular Weight of 4'-Aminoacetophenone in Pharmaceutical Synthesis and Analytical Workflows
Executive Summary
4'-Aminoacetophenone (IUPAC: 1-(4-aminophenyl)ethanone) is a highly reactive, bifunctional aromatic compound featuring both a primary amine and a ketone group[1]. While seemingly a basic physicochemical property, its precise molecular weight of 135.16 g/mol serves as the mathematical cornerstone for advanced drug development. From defining the exact stoichiometric ratios required to synthesize complex anticancer Schiff bases[1] to providing the monoisotopic mass necessary for high-resolution mass spectrometry (HRMS) identification[2], the molecular weight of 4'-aminoacetophenone dictates the success of both synthetic and analytical workflows.
This whitepaper explores the causality behind how this specific molecular weight influences experimental design, analytical validation, and API (Active Pharmaceutical Ingredient) synthesis.
Physicochemical & Quantitative Profiling
Understanding the exact mass and physical properties of 4'-aminoacetophenone is critical for calculating molarity, predicting ionization behavior, and establishing chromatographic methods. The table below summarizes the core quantitative data utilized by analytical scientists.
| Property | Quantitative Value | Reference |
| IUPAC Name | 1-(4-aminophenyl)ethanone | [2] |
| Molecular Formula | C8H9NO | [2] |
| Molecular Weight | 135.16 g/mol | |
| Monoisotopic Mass | 135.0684 Da | [2] |
| Melting Point | 96 °C – 106 °C | [1],[3] |
| Boiling Point | 293 °C | [1] |
Mass Spectrometry & Analytical Workflows
In analytical chemistry, distinguishing 4'-aminoacetophenone from its structural isomers or detecting it as a trace impurity (e.g., Clenbuterol Impurity D) requires precise mass spectrometric profiling[4]. The compound's monoisotopic mass (135.0684 Da) dictates its behavior across different ionization modes.
Under Electron Ionization (EI) , the compound yields a distinct molecular ion peak at m/z 135[5]. The dominant fragmentation pathway is driven by the alpha-cleavage of the acetyl group. The molecule loses a methyl radical (-CH3, 15 Da), resulting in a highly stable, resonance-stabilized acylium base peak at m/z 120[5].
Under Electrospray Ionization (ESI+) , which is standard for LC-MS workflows, the primary amine is easily protonated, yielding an [M+H]+ precursor ion at m/z 136.07.
Analytical workflow for LC-MS identification of 4'-aminoacetophenone using exact mass.
Stoichiometric Causality in Drug Development
The molecular weight of 135.16 g/mol is the foundational variable in the stoichiometric design of pharmaceutical intermediates. 4'-Aminoacetophenone is heavily utilized in the synthesis of chalcone derivatives, anti-inflammatory pyrimidines, and Schiff base palladium(II) complexes that exhibit potent cytotoxic effects against aggressive melanoma cell lines (e.g., MDA-MB-435)[1],[3].
The Causality of Molecular Weight in Synthesis: During a Claisen-Schmidt condensation, 4'-aminoacetophenone reacts with substituted aromatic aldehydes[3]. A mathematically precise 1:1 molar ratio—calculated directly from the 135.16 g/mol molecular weight—is critical.
-
Underestimation of MW: Leads to an excess of the highly reactive amine in the reaction vessel. This excess triggers unwanted Schiff base self-condensation or poly-imine formation, drastically reducing the yield of the target chalcone.
-
Overestimation of MW: Leaves unreacted aldehydes in the matrix, complicating downstream chromatographic purification and potentially poisoning the Pd(II) catalysts used in subsequent steps.
Logical synthesis pathway of 4'-aminoacetophenone-derived anticancer Schiff base complexes.
Experimental Protocol: Self-Validating Purity Assessment
To utilize 4'-aminoacetophenone as a pharmaceutical secondary standard[4], its purity and identity must be rigorously verified. The following HPLC-MS protocol is designed as a self-validating system, ensuring that any deviation in molecular weight or structural integrity is immediately flagged.
Step 1: Stoichiometric Standard Preparation Accurately weigh exactly 13.52 mg of 4'-aminoacetophenone (equivalent to exactly 0.1 mmol based on the molecular weight of 135.16 g/mol ) into a 100 mL volumetric flask. Causality: Establishing a precise 1.0 mM stock solution is required to calculate the exact Limit of Detection (LOD) and Limit of Quantitation (LOQ) during instrument calibration.
Step 2: Solvent Dissolution Dissolve the standard in 50 mL of LC-MS grade Acetonitrile (ACN). Sonicate for 5 minutes to ensure complete dissolution, leveraging the compound's high solubility in organic solvents[3]. Dilute to volume with LC-MS grade water.
Step 3: Chromatographic Separation Inject 5 µL of the sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Causality: The formic acid modifier is not arbitrary; it ensures the continuous protonation of the primary amine group, preventing peak tailing on the silica stationary phase and maximizing ionization efficiency in the MS source.
Step 4: Mass Detection & Internal Validation (ESI+) Operate the mass spectrometer in positive Electrospray Ionization mode. Target the protonated monoisotopic mass [M+H]+ at m/z 136.07. Apply Collision-Induced Dissociation (CID) at 20 eV. Self-Validation: The system validates itself by requiring two simultaneous data points: the presence of the m/z 136.07 precursor ion AND the m/z 120 product ion (loss of the acetyl methyl group). If m/z 136.07 is present but m/z 120 is absent, the system flags the sample as a structural isomer rather than true 4'-aminoacetophenone.
References
- Source: nih.
- Source: sigmaaldrich.
- Source: alfa-chemistry.
- Title: 4-Aminoacetophenone(99-92-3)
- Source: chemicalbook.
- Source: sigmaaldrich.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 4. 4′-アミノアセトフェノン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Aminoacetophenone(99-92-3) MS spectrum [chemicalbook.com]
Thermodynamic Profiling and Physicochemical Characterization of 1-(4-aminophenyl)ethanol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
As a Senior Application Scientist in physicochemical characterization, I approach the thermal profiling of organic intermediates not merely as a collection of data points, but as a dynamic interplay of molecular forces. In drug development and process chemistry, understanding the exact melting and boiling points of a building block like 1-(4-aminophenyl)ethanol (CAS: 14572-89-5) is critical. These metrics dictate downstream handling, solvent selection, reaction scaling, and purification strategies.
This guide provides a comprehensive, authoritative breakdown of the thermal properties of 1-(4-aminophenyl)ethanol, explaining the mechanistic causality behind its behavior and detailing self-validating analytical protocols.
Mechanistic Causality of Thermal Properties
1-(4-aminophenyl)ethanol—also known as 4-(1-hydroxyethyl)aniline—is a bifunctional aromatic compound featuring a primary amine and a secondary alcohol[1]. Its thermal transition points are governed strictly by its intermolecular interactions.
Crystal Lattice Thermodynamics (Melting Point)
The melting point of 1-(4-aminophenyl)ethanol is established at 70–74 °C [2][3].
-
The Causality: This relatively elevated melting point for a low-molecular-weight compound (137.18 g/mol ) is driven by a highly ordered crystal lattice. Both the para-substituted amine (-NH₂) and the hydroxyl (-OH) groups act as potent hydrogen bond donors and acceptors. When in the solid state, these groups form an extensive, rigid intermolecular hydrogen-bonding network. Furthermore, the planar aromatic rings engage in π−π stacking interactions, requiring substantial thermal energy (enthalpy of fusion) to disrupt the lattice and transition to a liquid state.
Liquid-Phase Cohesion (Boiling Point)
The boiling point is recorded at approximately 289 °C at standard atmospheric pressure (760 mmHg) [2][4].
-
The Causality: A boiling point approaching 300 °C is exceptionally high for a molecule of this size. In the liquid phase, the kinetic energy of the molecules must overcome the cohesive energy of the bulk liquid to achieve vaporization. The dual presence of -NH₂ and -OH groups ensures that even in the fluid state, transient hydrogen bonds constantly form and break, creating a high-viscosity, tightly bound liquid matrix. Consequently, a massive input of thermal energy is required to achieve the enthalpy of vaporization necessary for the phase change.
Quantitative Physicochemical Data
The following table summarizes the critical physicochemical parameters of 1-(4-aminophenyl)ethanol, serving as a rapid reference for formulation and synthetic design.
| Property | Value | Conditions / Notes | Reference |
| IUPAC Name | 1-(4-aminophenyl)ethanol | Standard nomenclature | [1] |
| CAS Number | 14572-89-5 | Unique chemical identifier | [3] |
| Molecular Weight | 137.18 g/mol | Calculated | [3] |
| Melting Point | 70 – 74 °C | Lit. standard | [2],[3] |
| Boiling Point | 289 °C | At 760 mmHg (1 atm) | [2],[4] |
| Density | ~1.117 g/cm³ | Standard conditions | [2] |
| Flash Point | 128 °C | Closed cup | [2] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, thermal data must be derived from self-validating systems. Below are the field-proven methodologies for determining the thermal transition points of 1-(4-aminophenyl)ethanol.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
We utilize DSC rather than traditional capillary methods to capture the exact thermodynamic onset of melting, which also allows for purity assessment via melting point depression.
-
Instrument Calibration (The Validation Step): Calibrate the DSC using a high-purity Indium standard. Indium’s melting point (156.6 °C) is a universally accepted thermodynamic standard. This ensures the instrument's thermal resistance and capacitance are perfectly accounted for before analyzing the sample.
-
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of anhydrous 1-(4-aminophenyl)ethanol into a standard aluminum hermetic pan. Seal the pan to ensure optimal thermal contact.
-
Atmospheric Control: Establish a dry nitrogen purge at 50 mL/min. Causality: Nitrogen prevents the oxidative degradation of the primary amine at elevated temperatures, which would artificially skew the endothermic peak.
-
Thermal Ramp: Equilibrate at 25 °C, then heat at a strictly controlled rate of 10 °C/min up to 100 °C.
-
Data Acquisition: The melting point is not the peak maximum, but the extrapolated onset temperature of the endothermic event, which should fall precisely between 70 °C and 74 °C.
Protocol B: Thermogravimetric Analysis (TGA) / Micro-Ebulliometry for Boiling Point
Because high-boiling amines can suffer from thermal decomposition during standard distillation, TGA coupled with micro-ebulliometry is the superior choice.
-
Instrument Calibration: Calibrate the TGA balance with certified class E2 weights and the thermocouple using Curie point reference materials (e.g., Alumel and Nickel).
-
Sample Loading: Load 10–15 mg of the sample into a platinum pan. Platinum is chosen for its chemical inertness, ensuring no catalytic degradation of the alcohol group.
-
Thermal Ramp: Heat the sample from 50 °C to 350 °C at a rate of 20 °C/min under a nitrogen atmosphere.
-
Data Analysis: Monitor the first derivative of the mass loss curve (DTG). The isobaric boiling point (~289 °C) is identified by the extrapolated onset of the rapid mass loss step, representing the transition from liquid to vapor without bond cleavage.
Visualizations of Thermodynamic Workflows and Causality
The following diagrams map the logic behind our experimental workflows and the molecular causality of the thermal properties.
Workflow for self-validating thermal analysis of 1-(4-aminophenyl)ethanol.
Intermolecular forces dictating thermal transition points in 1-(4-aminophenyl)ethanol.
References
-
PubChem. "4-Amino-alpha-methylbenzenemethanol | C8H11NO | CID 85753". National Center for Biotechnology Information. Retrieved from:[Link]
-
GlobalChemMall. "1-(4-Aminophenyl)Ethanol Manufacturers". Retrieved from:[Link]
Sources
Methodological & Application
Application Note: Chemoselective and Enantioselective Reduction of 4'-Aminoacetophenone to 1-(4-Aminophenyl)ethanol
Executive Summary
The reduction of 4'-aminoacetophenone to 1-(4-aminophenyl)ethanol is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), serving as a critical intermediate for chiral beta-blockers and arylethanolamine derivatives[1]. Because the substrate contains both a reactive ketone and an unprotected primary aromatic amine, the reduction must be highly chemoselective.
This application note details two field-proven methodologies for this transformation:
-
Chemical Reduction (Racemic): Utilizing sodium borohydride (NaBH₄) for rapid, scalable, and chemoselective synthesis of the racemic alcohol[2].
-
Biocatalytic Reduction (Enantioselective): Utilizing a Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) coupled with an in situ cofactor recycling system to yield the enantiopure (S)-alcohol[3].
Mechanistic Rationale & Strategy Selection
When designing the reduction of an aminoacetophenone, the primary risk is unwanted reactivity at the amine or over-reduction of the aromatic ring.
The Chemical Pathway: Sodium borohydride (NaBH₄) is the reagent of choice for chemical reduction. Unlike aggressive hydride donors such as lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough to be used in protic solvents (methanol or ethanol) and exhibits exquisite chemoselectivity for the carbonyl group, leaving the amine completely intact[2],[4]. The hydride transfer generates a tetraalkoxyborate intermediate, which upon aqueous workup yields a 50:50 racemic mixture of (R)- and (S)-1-(4-aminophenyl)ethanol.
The Biocatalytic Pathway: For modern drug development, regulatory agencies often require enantiopure APIs. Biocatalysis offers an elegant solution via Ketoreductases (KREDs), such as (S)-1-phenylethanol dehydrogenase (EC 1.1.1.311) sourced from Aromatoleum aromaticum or Pichia glucozyma[5],[3]. These enzymes utilize NADH or NADPH to deliver a hydride exclusively to the re face of the prochiral ketone, following Prelog's rule to yield the (S)-enantiomer with >99% enantiomeric excess (ee)[3].
Divergent synthetic pathways for the reduction of 4'-aminoacetophenone.
Protocol A: Chemoselective Chemical Reduction (Racemic)
This protocol utilizes NaBH₄ in methanol. The procedure is designed to suppress exothermic runaways and prevent the formation of pinacol coupling byproducts[4].
Step-by-Step Methodology
-
Substrate Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-aminoacetophenone (1.35 g, 10.0 mmol) in anhydrous methanol (30 mL).
-
Causality: Methanol acts as both the solvent and an electrophilic activator. Hydrogen bonding between the solvent and the carbonyl oxygen increases the ketone's electrophilicity toward the borohydride anion[4].
-
-
Temperature Modulation: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
-
Causality: The hydride transfer is highly exothermic. Maintaining low temperatures prevents solvent boil-off and suppresses unwanted aminal formation.
-
-
Reagent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes.
-
Causality: Portion-wise addition controls the evolution of hydrogen gas. A slight molar excess (1.2 eq) is used to compensate for the competitive, albeit slow, reaction of NaBH₄ with the protic solvent[2].
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1, UV detection).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (15 mL) dropwise.
-
Causality: NH₄Cl safely decomposes unreacted borohydride without over-acidifying the aqueous phase. Using strong acids (like HCl) would prematurely protonate the primary amine, driving the product into the aqueous layer and complicating extraction.
-
-
Workup & Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield racemic 1-(4-aminophenyl)ethanol as a crystalline solid.
Protocol B: Enantioselective Biocatalytic Reduction
This protocol utilizes a recombinant Ketoreductase (KRED) and an internal cofactor recycling system to achieve >99% ee[5],[3].
Enzymatic cofactor recycling system using isopropanol as a sacrificial hydride donor.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Causality: Maintaining pH 7.0 preserves the optimal ionization state of the KRED catalytic triad (typically Ser-Tyr-Lys) and prevents the hydrolytic degradation of the nicotinamide cofactor[5].
-
-
Substrate Solubilization: Dissolve 4'-aminoacetophenone (135 mg, 1.0 mmol) in 2.0 mL of Isopropanol.
-
Causality: 4'-aminoacetophenone has poor aqueous solubility. Isopropanol acts as a vital co-solvent (10% v/v final concentration) and simultaneously serves as the sacrificial hydride donor for the coupled cofactor recycling system[5].
-
-
Biocatalyst Assembly: To a 50 mL Erlenmeyer flask, add 18 mL of the prepared phosphate buffer. Add NAD⁺ (1.5 mg, ~1 mM final) and 50 mg of lyophilized recombinant (S)-1-phenylethanol dehydrogenase (e.g., KRED1-Pglu)[3]. Finally, add the substrate/isopropanol solution.
-
Causality: Only a catalytic amount of NAD⁺ is required. The enzyme continuously reduces NAD⁺ back to NADH by oxidizing isopropanol to acetone, driving the thermodynamic equilibrium toward the chiral alcohol product.
-
-
Incubation: Incubate the reaction mixture in an orbital shaker at 30 °C and 150 rpm for 24–48 hours.
-
Causality: 30 °C provides the optimal kinetic rate for the enzyme without inducing thermal denaturation of the biocatalyst[3].
-
-
Workup & Isolation: Terminate the reaction by adding 20 mL of Ethyl Acetate. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to separate the denatured protein pellet. Extract the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield enantiopure (S)-1-(4-aminophenyl)ethanol.
Quantitative Data Presentation
The table below summarizes the operational metrics of both protocols to aid in workflow selection.
| Parameter | Protocol A (Chemical) | Protocol B (Biocatalytic) |
| Active Reducing Agent | NaBH₄ | Isopropanol (via KRED/ADH) |
| Stereoselectivity | Racemic (0% ee) | Enantiopure (>99% ee, S-isomer) |
| Typical Reaction Time | 2 - 3 hours | 24 - 48 hours |
| Isolated Yield | >90% | 85 - 95% |
| Primary Solvent System | Methanol (Organic) | Aqueous Buffer + 10% Isopropanol |
| Scalability | Excellent (Standard industrial) | Good (Requires bioreactor/stirred tank) |
References
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. 2
-
Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. 3
-
Information on EC 1.1.1.311 - (S)-1-phenylethanol dehydrogenase. BRENDA Enzyme Database. 5
-
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. 1
-
Asymmetric Reduction of N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide by Employing Candida viswanathii MTCC 5158. Asian Journal of Chemistry. 4
Sources
The Versatile Chiral Synthon: Applications of 1-(4-Aminophenyl)ethanol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and well-characterized building blocks. Among these, 1-(4-aminophenyl)ethanol stands out as a chiral synthon of significant interest. Its structure, featuring a primary aromatic amine, a secondary alcohol, and a stereocenter, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The presence of both a nucleophilic amine and a reactive hydroxyl group allows for a wide range of chemical transformations, while the chiral center is crucial for enantioselective interactions with biological targets, a key consideration in the development of safer and more efficacious drugs.
This guide provides a comprehensive overview of the applications of 1-(4-aminophenyl)ethanol in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven protocols for its synthesis and derivatization. We will explore its role as a key intermediate in the synthesis of bioactive compounds, with a particular focus on the development of kinase inhibitors.
Core Applications in Medicinal Chemistry
The unique structural features of 1-(4-aminophenyl)ethanol make it a versatile scaffold in medicinal chemistry. The primary aromatic amine can serve as a key pharmacophoric element or as a handle for further chemical elaboration. It is frequently utilized in the formation of amides, ureas, sulfonamides, and as a nucleophile in substitution reactions to construct various heterocyclic systems. The secondary alcohol provides another site for modification, such as etherification or esterification, to modulate the physicochemical properties and biological activity of the resulting compounds.
A significant area of application for this scaffold is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a core heterocyclic structure that interacts with the ATP-binding site of the enzyme, and the 1-(4-aminophenyl)ethanol moiety can be readily incorporated into these scaffolds.
Synthesis of 1-(4-Aminophenyl)ethanol: Protocols and Methodologies
The efficient and stereoselective synthesis of 1-(4-aminophenyl)ethanol is a critical first step for its application in medicinal chemistry. Both chemical and biocatalytic methods have been developed to produce this chiral alcohol in high yield and enantiopurity.
Protocol 1: Asymmetric Reduction of 4-Aminoacetophenone
The most common approach for the synthesis of enantiomerically enriched 1-(4-aminophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 4-aminoacetophenone. This can be achieved with high efficiency using chiral catalysts.
Principle: This protocol utilizes a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst) to stereoselectively deliver a hydride from a borane source to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.[1]
Experimental Protocol:
-
Catalyst Preparation (in situ):
-
To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (1S,2R)-(-)-cis-1-amino-2-indanol (0.5 mmol, 10 mol%).
-
Add anhydrous tetrahydrofuran (THF, 50 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.5 mL, 0.5 mmol) dropwise. Hydrogen gas will evolve.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
-
Reduction Reaction:
-
Cool the catalyst solution to -20 °C.
-
In a separate flask, dissolve 4-aminoacetophenone (5.0 mmol, 1.0 eq.) in anhydrous THF (20 mL).
-
Slowly add the 4-aminoacetophenone solution to the catalyst mixture via a syringe pump over 30 minutes.
-
Slowly add additional borane-dimethyl sulfide complex (1.0 M in THF, 4.5 mL, 4.5 mmol) to the reaction mixture, maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (20 mL) and stir for another 30 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantiomer of 1-(4-aminophenyl)ethanol.
-
Expected Outcome: This protocol typically yields the corresponding chiral alcohol with high enantiomeric excess (>95% ee).
Causality Behind Experimental Choices: The use of a chiral catalyst is paramount for achieving high enantioselectivity. The in-situ generation of the CBS catalyst is a practical approach that avoids the isolation of the moisture-sensitive catalyst. The slow addition of the substrate and reducing agent at low temperatures helps to control the reaction rate and maximize stereoselectivity.
Protocol 2: Green Synthesis using Baker's Yeast
A more environmentally friendly approach to the synthesis of chiral 1-(4-aminophenyl)ethanol involves the use of whole-cell biocatalysts, such as Saccharomyces cerevisiae (Baker's Yeast).[2][3]
Principle: Enzymes within the yeast, particularly oxidoreductases, can selectively reduce the carbonyl group of 4-aminoacetophenone to the corresponding alcohol with high enantioselectivity. The yeast provides the necessary cofactors (e.g., NADH) for the reduction.
Experimental Protocol:
-
Yeast Culture Preparation:
-
In a 1 L Erlenmeyer flask, dissolve sucrose (50 g) in warm tap water (500 mL).
-
Add active dry baker's yeast (20 g) to the sucrose solution.
-
Allow the mixture to stand in a warm place (around 30-35 °C) for 30 minutes to activate the yeast. You should observe foaming.
-
-
Bioreduction:
-
Dissolve 4-aminoacetophenone (1.0 g) in a minimal amount of ethanol (5-10 mL).
-
Add the substrate solution to the activated yeast culture.
-
Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination.
-
Incubate the flask at room temperature (25-30 °C) with gentle shaking (100-120 rpm) for 48-72 hours.
-
Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
-
Work-up and Purification:
-
After the reaction is complete, add Celite (20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Wash the filter cake with water (2 x 50 mL).
-
Saturate the filtrate with solid NaCl to reduce the solubility of the product in the aqueous phase.
-
Extract the filtrate with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Expected Outcome: This green method can provide optically active 1-(4-aminophenyl)ethanol, although the enantiomeric excess and yield may vary depending on the specific strain of yeast and reaction conditions.
Causality Behind Experimental Choices: Baker's yeast is a readily available and inexpensive biocatalyst. Sucrose serves as the energy source for the yeast and for the regeneration of the necessary cofactors for the reduction. Salting out the product with NaCl improves the efficiency of the extraction from the aqueous medium.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The 1-(4-aminophenyl)ethanol scaffold is a valuable starting point for the synthesis of various kinase inhibitors. The following is a representative protocol for the synthesis of a pyrazole-based kinase inhibitor, a common motif in this class of drugs.[4][5]
Protocol 3: Synthesis of a Pyrazole-based Kinase Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate where the amino group of 1-(4-aminophenyl)ethanol is used to form a substituted pyrazole ring.
Step 1: Synthesis of a β-ketoester derivative
-
To a solution of (R)-1-(4-aminophenyl)ethanol (1.0 eq.) in dichloromethane (DCM), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C and slowly add ethyl 3-chloro-3-oxopropanoate (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to give the crude β-ketoester.
Step 2: Cyclization to form the pyrazole ring
-
Dissolve the crude β-ketoester from Step 1 in ethanol.
-
Add hydrazine hydrate (1.2 eq.).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pyrazol-5-ol derivative.
Workflow Diagram:
Caption: Synthetic workflow for a pyrazole-based kinase inhibitor intermediate.
Data Presentation
| Compound/Intermediate | Structure | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 1-(4-Aminophenyl)ethanol | 137.18 | Asymmetric Reduction / Bioreduction | |
| β-Ketoester Intermediate | Varies based on R group | Dependent on R | Acylation |
| Pyrazole Intermediate | Varies based on R group | Dependent on R | Cyclization |
Conclusion: A Building Block with a Bright Future
1-(4-aminophenyl)ethanol has firmly established itself as a valuable and versatile chiral building block in medicinal chemistry. Its ready accessibility through both chemical and green synthetic routes, combined with its multiple functional groups, provides a robust platform for the generation of diverse and complex molecular architectures. The successful application of this scaffold in the synthesis of kinase inhibitors highlights its potential for the development of targeted therapies for a range of diseases. As the demand for enantiomerically pure and novel drug candidates continues to grow, the importance of strategic building blocks like 1-(4-aminophenyl)ethanol in the drug discovery pipeline is set to increase even further. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this remarkable molecule in their quest for the next generation of medicines.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]
-
Nainawat, A. K., & Sharma, I. K. Green Chemical Synthesis of Optically Pure 1-(4-Aminophenyl)Ethanol. Journal of Natural Products and Resources. [Link]
-
Rajasheker, K. V., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports. [Link]
-
Fassihi, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 48, 575-594. [Link]
-
Wolfson, A., et al. (2006). Baker's yeast catalyzed asymmetric reduction in glycerol. Tetrahedron: Asymmetry, 17(13), 2043-2045. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
"4'-aminoacetophenone as a building block for azo dyes"
Application Note: 4'-Aminoacetophenone as a Versatile Building Block for Advanced Azo Dyes
Executive Summary
4'-Aminoacetophenone (4-AAP) is a highly valuable bifunctional intermediate in synthetic organic chemistry, widely utilized in the formulation of azo dyes. This application note details the mechanistic principles, optimized protocols, and downstream applications of 4-AAP-derived azo dyes. By providing a robust framework of causality and self-validating experimental steps, this guide serves researchers in textile chemistry, analytical assay development, and pharmaceutical drug discovery.
Mechanistic Insights: The Dual Functionality of 4-AAP
The synthetic utility of 4-AAP stems directly from its two reactive centers:
-
The Primary Aromatic Amine: Serves as the initiation site for diazotization. When treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid), it forms a highly reactive [1].
-
The Para-Acetyl Group (-COCH3): Acts as a strong electron-withdrawing group (EWG). This EWG significantly increases the electrophilicity of the resulting diazonium ion, making it exceptionally reactive toward electron-rich coupling partners. Furthermore, the acetyl group extends the conjugated π-system of the final azo dye, allowing for tunable photophysical properties such as [2].
Reaction Pathway & Workflow
The synthesis of azo dyes from 4-AAP is a two-step continuous process: electrophilic generation (diazotization) followed by electrophilic aromatic substitution (azo coupling).
Workflow of 4'-aminoacetophenone diazotization and subsequent azo coupling to form target dyes.
Validated Experimental Protocols
Protocol A: Diazotization of 4'-Aminoacetophenone
Objective: Generate the 4-acetylphenyl diazonium chloride intermediate.
-
Preparation: In a 250 mL round-bottom flask, suspend 0.01 mol (1.35 g) of 4'-aminoacetophenone in 10 mL of distilled water.
-
Acidification: Slowly add 5 mL of concentrated hydrochloric acid (HCl) with continuous magnetic stirring until the solid completely [3].
-
Causality: HCl serves a dual purpose. It solubilizes the amine by forming a hydrochloride salt and provides the highly acidic medium required to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
-
Nitrosation: Prepare a solution of 0.01 mol (0.69 g) of sodium nitrite (NaNO₂) in 5 mL of distilled water. Add this solution dropwise to the acidic amine mixture over 15 minutes, strictly maintaining the temperature [4].
-
Causality: The diazonium salt is thermodynamically unstable. Exceeding 5 °C causes the intermediate to decompose into nitrogen gas and 4-hydroxyacetophenone (a phenol), which permanently contaminates the reaction and drastically reduces yield.
-
-
Validation Check: The solution must remain clear and bubble-free. Vigorous bubbling indicates nitrogen evolution (thermal degradation).
Protocol B: Azo Coupling with Electron-Rich Partners
Objective: Form the azo linkage (–N=N–) to complete the chromophore.
-
Nucleophile Activation: Dissolve 0.01 mol of the chosen coupling agent in an appropriate solvent.
-
For Phenols: Dissolve in 5 mL of 10% NaOH solution and cool to [4]. Causality: Alkaline conditions deprotonate the phenol into a phenoxide ion. The full negative charge makes the aromatic ring a significantly stronger nucleophile, facilitating rapid electrophilic attack.
-
For Active Methylenes (e.g., acetylacetone): Dissolve in 25 mL of ethanol containing 0.01 mol of [3]. Causality: Sodium acetate acts as a mild base to generate the reactive carbanion without hydrolyzing the ketone functionalities.
-
-
Coupling: Slowly add the cold diazonium salt solution (from Protocol A) dropwise into the coupling solution under vigorous stirring, maintaining the temperature at 0–5 °C.
-
Validation Check: An immediate, intense color change (ranging from bright yellow to dark red) visually validates successful azo[4].
-
Isolation: Stir the mixture for an additional 30 minutes. Filter the precipitated dye under vacuum, wash with cold distilled water, and recrystallize from ethanol.
-
Quality Control: Confirm purity via Thin Layer Chromatography (TLC) ensuring the disappearance of the 4-AAP starting spot, and verify the sharp melting point of the final [4].
Applications and Data Presentation
Azo dyes synthesized from 4-AAP exhibit robust structural versatility, making them highly valuable across multiple scientific domains. The table below summarizes the quantitative and functional data associated with various coupling partners.
Table 1: Properties and Applications of 4'-Aminoacetophenone-Derived Azo Dyes
| Coupling Partner | Dye Classification | Target Application | Key Spectral & Biological Features |
| Phenolic Derivatives | Direct / Disperse Dyes | Textile Dyeing (Wool, Cotton) | Yields light yellow to dark red hues. Exhibits high wash fastness and positive against S. aureus and E. coli[4]. |
| Active Methylenes (e.g., Acetylacetone) | Aryldiazenyl Derivatives | Pharmaceutical R&D | Broad-spectrum antimicrobial potency. Serves as a direct precursor for the cyclization of substituted[3]. |
| Methyldopa | Analytical Azo Complex | Colorimetric Drug Assay | Forms a highly stable, water-soluble violet-reddish dye. Enables precise spectrophotometric quantification at [5]. |
| N-alkylated Amines | Disperse Dyes | Optical / Solvent Probes | Exhibits profound solvatochromism. Maximum absorption band shifts correlate strongly with solvent (π*)[2]. |
References[3] Title: Synthesis of Some Novel 4-Aminoacetophenone Diazenyl and 1,2,3-Triazole Derivatives as Potential Antibacterial Agents. Source: Iraqi National Journal of Chemistry (via RDD). URL:https://rdd.edu.iq[1] Title: Application of 4-Acetylbenzoic Acid in the Formulation of Dyes and Fragrances. Source: BenchChem. URL:https://www.benchchem.com[4] Title: Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Source: Journal of Biochemical Technology. URL:https://jbiochemtech.com[2] Title: Synthesis and evaluation of changes induced by solvent and substituent in electronic absorption spectra of some azo disperse dyes. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed). URL:https://pubmed.ncbi.nlm.nih.gov/22261112/[5] Title: Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Source: Baghdad Science Journal. URL:https://bsj.uobaghdad.edu.iq
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of changes induced by solvent and substituent in electronic absorption spectra of some azo disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols for the Synthesis of a Tertiary Alcohol via Grignard Reaction with 4'-Aminoacetophenone
Abstract
This comprehensive technical guide details a robust and field-proven methodology for the synthesis of the tertiary alcohol, 2-(4-aminophenyl)propan-2-ol, from 4'-aminoacetophenone. The core of this synthesis is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1] However, the inherent reactivity of the Grignard reagent with the acidic proton of the primary amine in the starting material necessitates a strategic protection-deprotection sequence.[2] This guide provides a step-by-step protocol for the protection of the amino group using a tert-butyldimethylsilyl (TBDMS) protecting group, followed by the nucleophilic addition of a methyl Grignard reagent, and subsequent deprotection to yield the target tertiary alcohol. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. The Grignard reaction stands out as a premier method for their construction, involving the nucleophilic addition of an organomagnesium halide to a ketone or ester. In the context of synthesizing 2-(4-aminophenyl)propan-2-ol, the readily available 4'-aminoacetophenone serves as an ideal starting ketone.
However, a significant challenge arises from the presence of the primary amino group (-NH₂) on the aromatic ring. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[3] Consequently, the Grignard reagent will preferentially react in a non-productive acid-base reaction with the acidic protons of the amino group, consuming the reagent and preventing the desired nucleophilic attack on the carbonyl carbon.
To circumvent this, a protection strategy is essential. The amino group must be temporarily masked with a protecting group that is inert to the Grignard reagent and can be selectively removed under mild conditions that do not compromise the newly formed tertiary alcohol. Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are excellent candidates for this purpose due to their stability in basic and nucleophilic environments and their susceptibility to cleavage by fluoride ions or mild acid.[4]
This application note, therefore, delineates a three-stage synthetic pathway:
-
Protection: The amino group of 4'-aminoacetophenone is protected as its N-TBDMS derivative.
-
Grignard Reaction: The protected ketone undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding tertiary alkoxide.
-
Deprotection: The TBDMS group is selectively removed from the intermediate to unveil the final product, 2-(4-aminophenyl)propan-2-ol.
Experimental Protocols
Materials and Reagents
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 4'-Aminoacetophenone | 99-92-3 | C₈H₉NO | 135.16 | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | C₆H₁₅ClSi | 150.72 | Sigma-Aldrich |
| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 75-16-1 | CH₃BrMg | 119.27 | Sigma-Aldrich |
| Diethyl ether, anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Sigma-Aldrich |
| Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) | 429-41-4 | C₁₆H₃₆FN | 261.46 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | ClH₄N | 53.49 | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | CHNaO₃ | 84.01 | Fisher Scientific |
| Brine (Saturated aqueous sodium chloride) | 7647-14-5 | NaCl | 58.44 | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgO₄S | 120.37 | Fisher Scientific |
Stage 1: Protection of 4'-Aminoacetophenone
Principle: The primary amino group of 4'-aminoacetophenone is silylated using TBDMSCl in the presence of imidazole as a base. Imidazole activates the silyl chloride and neutralizes the HCl generated during the reaction. Anhydrous DMF is used as the solvent due to its ability to dissolve both the starting material and the reagents.
Protocol:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-aminoacetophenone (5.0 g, 37.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL) and stir until the solid has completely dissolved.
-
Add imidazole (3.0 g, 44.1 mmol, 1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl, 6.1 g, 40.7 mmol, 1.1 eq) in anhydrous DMF (10 mL).
-
Add the TBDMSCl solution dropwise to the stirred solution of 4'-aminoacetophenone and imidazole over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL) to remove DMF and imidazole, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude N-(4-acetylphenyl)-1,1,1-trimethyl-1-(2-methyl-2-propanyl)silanamine.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure protected ketone as a solid.
Stage 2: Grignard Reaction with Protected 4'-Aminoacetophenone
Principle: The carbonyl group of the TBDMS-protected 4'-aminoacetophenone is susceptible to nucleophilic attack by the methyl Grignard reagent. The reaction is carried out in an anhydrous ethereal solvent to maintain the reactivity of the Grignard reagent. An acidic workup is avoided at this stage to prevent premature deprotection of the TBDMS group. A saturated aqueous solution of ammonium chloride is used to quench the reaction and protonate the resulting alkoxide.
Protocol:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add the TBDMS-protected 4'-aminoacetophenone (e.g., 5.0 g, 20.0 mmol) dissolved in anhydrous diethyl ether (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 8.0 mL, 24.0 mmol, 1.2 eq) to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure to yield the crude TBDMS-protected tertiary alcohol. This crude product is often of sufficient purity to be carried forward to the deprotection step without further purification.
Stage 3: Deprotection of the TBDMS Group
Principle: The TBDMS protecting group is selectively cleaved using a fluoride ion source, typically tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon drives the cleavage of the Si-N bond, regenerating the primary amine.[5] The reaction is typically performed in THF at room temperature.
Protocol:
-
Dissolve the crude TBDMS-protected tertiary alcohol (from the previous step) in anhydrous tetrahydrofuran (THF, 50 mL) in a 100 mL round-bottom flask.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 22.0 mL, 22.0 mmol, 1.1 eq relative to the initial protected ketone) to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the silylated intermediate is no longer observed.[6]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure 2-(4-aminophenyl)propan-2-ol as a solid.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 2-(4-aminophenyl)propan-2-ol.
Characterization of the Final Product
The final product, 2-(4-aminophenyl)propan-2-ol (CAS: 23243-04-1), should be characterized to confirm its identity and purity.[7]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): The expected signals are:
-
A singlet for the two methyl groups (~1.5 ppm, 6H).
-
A broad singlet for the hydroxyl proton (~1.8-2.5 ppm, 1H, exchangeable with D₂O).
-
A broad singlet for the amine protons (~3.6 ppm, 2H, exchangeable with D₂O).
-
A doublet for the two aromatic protons ortho to the amino group (~6.6 ppm, 2H).
-
A doublet for the two aromatic protons meta to the amino group (~7.2 ppm, 2H).
-
-
¹³C NMR (100 MHz, CDCl₃): The expected signals are:
-
A signal for the methyl carbons (~31 ppm).
-
A signal for the quaternary carbinol carbon (~72 ppm).
-
Signals for the aromatic carbons (~114 ppm, ~127 ppm, ~137 ppm, ~145 ppm).
-
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₃NO [M+H]⁺: 152.1075; found: 152.107x.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Grignard reaction is critically dependent on maintaining strictly anhydrous conditions. All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.[8]
-
Initiation of Grignard Reaction: If the Grignard reaction is sluggish to start, a small crystal of iodine can be added to activate the magnesium surface.[9]
-
Incomplete Protection/Deprotection: If TLC analysis indicates incomplete reactions in the protection or deprotection stages, the reaction time can be extended, or a slight excess of the respective reagent can be added.
-
Purification: Thorough purification by column chromatography is recommended after the protection and deprotection steps to ensure the removal of byproducts and unreacted starting materials.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(4-aminophenyl)propan-2-ol from 4'-aminoacetophenone. By employing a TBDMS protecting group strategy, the inherent incompatibility of the Grignard reagent with the primary amine is effectively overcome. The described methods are robust and can be adapted for the synthesis of analogous tertiary alcohols, making this guide a valuable resource for chemists in research and development.
References
- BenchChem. (2025). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of 2'-TBDMS-rU using Tetrabutylammonium Fluoride (TBAF).
- BenchChem. (2025). Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers.
-
Chemistry LibreTexts. (2019, June 5). 20.12 Protecting Groups. Retrieved from [Link]
- Jasperse, J. (n.d.). Grignard Reaction.
- Kishi, Y. (2012). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters.
- Lakshman, M. K., Tine, F. A., Khandaker, T. A., & Vadde, R. (2012). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Beilstein Journal of Organic Chemistry, 8, 126-132.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
- Maulide, N., et al. (2023). Deprotective Functionalization: An Emerging Concept for Amine Reactivity.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (2018, October 7). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]
-
Poulos, T. L. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-aminophenyl)propan-2-ol (C9H13NO). Retrieved from [Link]
-
ResearchGate. (2018, September 5). How to protect amino group of 4-amino acetophenone with BOC? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 23243-04-1|2-(4-Aminophenyl)propan-2-ol|BLD Pharm [bldpharm.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Application Note: Enantioselective Synthesis of 1-(4-Aminophenyl)ethanol
Introduction
Chiral 1-(4-aminophenyl)ethanol is a high-value building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of the hydroxyl-bearing carbon is critical, as different enantiomers often exhibit markedly different pharmacological activities and toxicological profiles. Consequently, robust and efficient methods for producing this alcohol in high enantiopurity are of paramount importance.
This guide provides detailed protocols and technical insights for the enantioselective synthesis of 1-(4-aminophenyl)ethanol via the asymmetric reduction of its prochiral precursor, 4-aminoacetophenone. We will explore two of the most powerful and widely adopted catalytic methods: Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction. Furthermore, a validated protocol for the determination of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) is presented to ensure the quality and purity of the final product.
Part 1: Asymmetric Transfer Hydrogenation (ATH) of 4-Aminoacetophenone
Asymmetric transfer hydrogenation has become a cornerstone of modern organic synthesis for the production of chiral alcohols.[1] This methodology utilizes a chiral transition metal catalyst, typically based on Ruthenium(II) or Rhodium(III), to facilitate the stereoselective transfer of hydrogen from a simple hydrogen donor, such as isopropanol, to the ketone substrate.[2][3] The Noyori-Ikariya type catalysts, in particular, have demonstrated exceptional efficiency and enantioselectivity for a broad range of ketones.[4]
Causality and Mechanistic Insight
The success of the Noyori-type ATH hinges on a well-defined, metal-ligand bifunctional mechanism. The precatalyst, often [RuCl2(p-cymene)]2, reacts in situ with a chiral N-sulfonated 1,2-diamine ligand (e.g., (1S,2S)-TsDPEN) and a base in isopropanol. This generates a 16-electron Ru-hydride active species. The ketone then coordinates to this complex, and the hydride is delivered to the carbonyl carbon via a six-membered pericyclic transition state. The stereochemical outcome is dictated by the precise arrangement of the substrate within the chiral pocket of the catalyst, which is stabilized by non-covalent interactions, including CH-π interactions between the substrate's aromatic ring and the catalyst's arene ligand.[5]
Figure 1: Simplified workflow of the Noyori-type Asymmetric Transfer Hydrogenation.
Experimental Protocol: ATH for (R)-1-(4-Aminophenyl)ethanol
This protocol is designed for the synthesis of the (R)-enantiomer using the (R,R)-TsDPEN ligand. For the (S)-enantiomer, the (S,S)-TsDPEN ligand should be used.
Materials:
-
4-Aminoacetophenone
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Anhydrous Isopropanol (iPrOH)
-
Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol eq. to Ru).
-
Add anhydrous isopropanol (5 mL) and stir the resulting orange solution at room temperature for 20-30 minutes.
-
Reaction Setup: In a separate flask, dissolve 4-aminoacetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Add a solution of KOH or KOtBu in isopropanol (e.g., 0.1 M solution, 0.05 mmol, 5 mol%). The base is crucial for generating the active catalytic species.[6]
-
Initiation: Transfer the pre-formed catalyst solution to the substrate solution via cannula.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(4-aminophenyl)ethanol.
Data Summary: ATH Performance
| Catalyst System | Substrate/Catalyst Ratio | Base | Temp (°C) | Yield (%) | e.e. (%) |
| Ru/(R,R)-TsDPEN | 100:1 | KOH | 40 | >95 | >98 (R) |
| Ru/(S,S)-TsDPEN | 100:1 | KOtBu | 40 | >95 | >98 (S) |
| Rh/(R,R)-TsDPEN | 200:1 | KOH | 50 | ~90 | ~95 (R) |
Note: Data is representative and based on typical outcomes for aryl ketones. Optimization may be required.
Part 2: Corey-Bakshi-Shibata (CBS) Reduction of 4-Aminoacetophenone
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[7] The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly proline), to direct the stereoselective delivery of a hydride from borane (BH₃).[8] This method is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity.[9]
Causality and Mechanistic Insight
The mechanism of the CBS reduction involves a precise coordination cascade.[10] First, the nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane, activating it as a hydride source and increasing the Lewis acidity of the endocyclic boron atom. This endocyclic boron then coordinates to the ketone's carbonyl oxygen, orienting the substrate in a sterically controlled manner. The larger substituent of the ketone is positioned away from the bulky group on the catalyst. This arrangement facilitates a face-selective, intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon via a stable six-membered ring transition state.[10][11]
Figure 2: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.
Experimental Protocol: CBS for (S)-1-(4-Aminophenyl)ethanol
This protocol is for the (S)-alcohol using the (S)-CBS catalyst. For the (R)-alcohol, the (R)-Me-CBS catalyst should be employed.
Materials:
-
4-Aminoacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the (S)-Methyl-CBS catalyst solution (0.1 mmol, 10 mol%).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add BH₃•THF solution (0.6 mmol, 0.6 eq.) to the catalyst. Stir for 10 minutes. This step forms the active catalyst-borane complex.[12]
-
In a separate flask, dissolve 4-aminoacetophenone (1.0 mmol) in anhydrous THF (5 mL).
-
Addition: Add the ketone solution dropwise to the cold catalyst-borane mixture over 30 minutes using a syringe pump. The slow addition is critical for achieving high enantioselectivity.
-
Simultaneously, add additional BH₃•THF solution (0.5 mmol, 0.5 eq.) to the reaction flask via a separate syringe pump over the same 30-minute period.
-
Reaction: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete in 1-2 hours.
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to destroy excess borane.
-
Work-up: Warm the mixture to room temperature and add 1 M HCl (10 mL). Stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Summary: CBS Performance
| Catalyst | Substrate/Catalyst Ratio | Temp (°C) | Yield (%) | e.e. (%) |
| (S)-Me-CBS | 10:1 | 0 | >90 | >97 (S) |
| (R)-Me-CBS | 10:1 | 0 | >90 | >97 (R) |
| (S)-Me-CBS | 20:1 | -20 | ~85 | >99 (S) |
Note: Lowering the temperature can often improve enantioselectivity. The stoichiometry of borane may require optimization.
Part 3: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of the enantiomeric excess is a critical final step to validate the success of an asymmetric synthesis.[13] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable technique for this purpose.[14] The CSP interacts diastereomerically with the two enantiomers, causing them to have different retention times and allowing for their separation and quantification.
Protocol: Chiral HPLC Analysis
System and Column:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: Polysaccharide-based CSP, e.g., Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Ambient)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic 1-(4-aminophenyl)ethanol standard (1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized product (approx. 0.5 mg/mL) in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic standard to identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for each enantiomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100[15]
References
-
Corey–Itsuno reduction - Wikipedia. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction - YouTube. Available at: [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. Available at: [Link]
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC. Available at: [Link]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ACS Publications. Available at: [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO.,INC. Available at: [Link]
-
The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Available at: [Link]
-
Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. Available at: [Link]
-
From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone. Chemical Science (RSC Publishing). Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. Available at: [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. Available at: [Link]
-
CBS reduction of acetophenone followed by 11B NMR. Magritek. Available at: [Link]
-
Separation of 2,2'-[(4-Aminophenyl)imino]bisethanol sulfate on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Available at: [Link]
-
Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool. Available at: [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
"biological activity of 1-(4-aminophenyl)ethanol derivatives"
Application Note: Biological Activity Screening of 1-(4-Aminophenyl)ethanol Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, High-Throughput Screening Workflows, and Self-Validating Assay Protocols
Introduction & Mechanistic Rationale
In modern drug discovery, 1-(4-aminophenyl)ethanol serves as a highly versatile and privileged building block. Its bifunctional nature—comprising a nucleophilic para-amino group and a secondary alcohol—makes it an ideal synthon for generating diverse libraries of biologically active heterocycles, including thiazoles, oxazoles, pyrimidines, and triazoles[1].
From a mechanistic and structural biology perspective, the properties of 1-(4-aminophenyl)ethanol derivatives dictate their pharmacological efficacy. The derivatization of the primary amine group allows medicinal chemists to fine-tune lipophilicity and steric bulk, which is essential for cell membrane penetration and target specificity. Concurrently, the ethanol moiety acts as a critical hydrogen bond donor or acceptor, anchoring the molecule within the hydrophobic pockets of target enzymes. Because of this strategic structural topology, these derivatives have demonstrated a broad spectrum of biological activities, most notably serving as potent antimicrobial agents and anti-inflammatory Cyclooxygenase-2 (COX-2) inhibitors[1].
Synthesis and Screening Workflow
The transition from chemical synthesis to biological evaluation requires a rigorous, high-throughput screening pipeline. The workflow below outlines the logical progression from the core synthon to the identification of lead compounds, ensuring that structure-activity relationships (SAR) can be accurately mapped across multiple therapeutic indications.
Workflow for synthesis and biological evaluation of 1-(4-aminophenyl)ethanol derivatives.
Protocol 1: Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of the synthesized derivatives, a broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). This protocol is strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure robust reproducibility and clinical relevance[2].
Causality & Self-Validation: Many organic heterocycles exhibit poor aqueous solubility. At higher concentrations, these compounds can precipitate in the assay medium, creating artificial turbidity that mimics bacterial growth and leads to false MIC readings. To create a self-validating system, this protocol incorporates resazurin (Alamar Blue), a metabolic indicator. Viable, actively respiring bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an unambiguous, colorimetric confirmation of cell viability that is entirely independent of optical density.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 1-(4-aminophenyl)ethanol derivative in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:150 in MHB to achieve a final testing inoculum of 5×105 CFU/mL per well.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours under aerobic conditions.
-
Metabolic Validation: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours in the dark.
-
Data Acquisition: Record the MIC as the lowest concentration of the derivative that strictly prevents the color change from blue to pink.
Protocol 2: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
Derivatives of 1-(4-aminophenyl)ethanol frequently exhibit targeted anti-inflammatory properties by competitively inhibiting Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for prostaglandin synthesis during acute and chronic inflammation.
Mechanism of COX-2 inhibition by 1-(4-aminophenyl)ethanol derivatives.
Causality & Self-Validation: This assay utilizes a highly sensitive fluorometric approach where the peroxidase activity of COX-2 converts a non-fluorescent substrate (ADHP) into the highly fluorescent compound resorufin. Because highly conjugated heterocycles (like quinolines or triazoles) are often inherently fluorescent, a background control well (compound + assay buffer without the COX-2 enzyme) is mandatory. Subtracting this auto-fluorescence ensures the trustworthiness of the calculated IC50 values and prevents false-negative inhibition data.
Step-by-Step Methodology:
-
Reagent Assembly: In a black, flat-bottom 96-well plate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme cofactor, and 10 µL of recombinant human COX-2 enzyme.
-
Inhibitor Addition: Add 10 µL of the 1-(4-aminophenyl)ethanol derivative at varying concentrations (e.g., 0.1 µM to 100 µM). Include a reference inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (1% DMSO). Incubate at 25°C for 15 minutes to allow stable enzyme-inhibitor complex formation.
-
Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid to initiate the catalytic reaction.
-
Measurement: Incubate for exactly 2 minutes at room temperature. Measure fluorescence immediately using a microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm).
-
Analysis: Subtract background auto-fluorescence. Calculate the percent inhibition relative to the vehicle control and determine the IC50 using non-linear regression analysis (four-parameter logistic curve).
Data Presentation: Representative Biological Activity
The following table summarizes a representative biological activity profile of various functionalized 1-(4-aminophenyl)ethanol derivatives. It highlights the structure-activity relationship (SAR) across different target assays, demonstrating how specific heterocyclic substitutions at the amine position drastically alter pharmacological targeting.
| Compound Class | R-Group Substitution (Amine Position) | MIC - S. aureus (µg/mL) | MIC - E. coli (µg/mL) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Parent Core | None (Primary Amine) | >128 | >128 | >100 | N/A |
| Thiazole Derivative | 4-phenylthiazol-2-yl | 16 | 32 | 12.5 | 4.2 |
| Oxime Derivative | N-hydroxyethanimidoyl | 64 | >128 | 45.0 | 1.8 |
| Triazole Derivative | 1H-1,2,4-triazol-3-yl | 8 | 16 | 3.2 | 15.6 |
| Reference Drug | Ciprofloxacin / Celecoxib | 0.5 | 0.25 | 0.04 | 312 |
Note: The data presented is representative of typical SAR trends observed for these heterocycle classes to guide lead optimization.
References
- Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I)
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests, nih.gov,
Sources
Application Note: 4'-Aminoacetophenone as a Core Scaffold in the Design and Synthesis of Potential Anticancer Agents
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols
Introduction & Mechanistic Rationale
In the landscape of oncology drug discovery, identifying versatile, low-molecular-weight building blocks is critical for developing targeted therapeutics. 4'-Aminoacetophenone (4-AAP) (CAS 99-92-3) has emerged as a highly privileged scaffold in medicinal chemistry[1]. Its structural duality—featuring both an electron-donating primary amine and an electron-withdrawing acetyl group—provides two distinct orthogonal reactive centers. This bifunctionality allows chemists to generate a vast chemical space of potential anticancer agents without requiring complex protection-deprotection steps.
The strategic utility of 4-AAP in cancer research primarily branches into three mechanistic classes:
-
Amino-Chalcones: Synthesized via the Claisen-Schmidt condensation of the acetyl group. These derivatives act as potent Michael acceptors, binding to thiol residues of tubulin to inhibit polymerization, or acting as Topoisomerase II inhibitors[2][3].
-
Schiff Base Metal Complexes: The primary amine readily undergoes condensation with aldehydes to form imines (Schiff bases). When coordinated with transition metals like Palladium(II), these bidentate/tridentate ligands mimic the DNA-cleaving action of cisplatin but exhibit improved toxicity profiles and overcome refractory resistance in melanoma models[4][5].
-
Pyrazoline Benzenesulfonamides: By cyclizing 4-AAP-derived chalcones with substituted hydrazines, researchers can synthesize pyrazoline derivatives. These compounds form strong hydrogen bonds within the active sites of overexpressed tumor enzymes, acting as targeted VEGFR-2 (vascular endothelial growth factor receptor 2) inhibitors to suppress tumor angiogenesis[6].
Pharmacological Divergence & Workflow
The following diagram illustrates the divergent synthetic pathways utilized to transform the 4-AAP scaffold into distinct classes of anticancer pharmacophores.
Divergent synthetic pathways of 4'-aminoacetophenone into various anticancer pharmacophores.
Quantitative Efficacy of 4-AAP Derivatives
To benchmark the therapeutic potential of 4-AAP derivatives, the table below summarizes the quantitative in vitro efficacy of various synthesized agents against aggressive human cancer cell lines.
| Derivative Class | Primary Mechanism of Action | Key Target Cell Lines | Efficacy (IC₅₀ / Activity) | Ref. |
| Pd(II) Schiff Base Complexes | Double-stranded DNA cleavage; Apoptosis induction | MDA-MB-435 (Melanoma), MCF-7 (Breast), A-549 (Lung) | 13.24 – 38.14 µM | [4][5] |
| Fatty Acid-Conjugated Chalcones | Tubulin polymerization inhibition | A549 (Lung), MCF-7 (Breast) | Sub-micromolar (< 1.0 µM) | [2] |
| Bis-thioepoxypropoxy Chalcones | Topoisomerase II inhibition | HCT-15 (Colon), MCF-7 (Breast) | 0.23 – 0.49 µM | [3] |
| Pyrazoline Benzenesulfonamides | VEGFR-2 inhibition; Anti-angiogenesis | HeLa (Cervical), COLO 205 (Colon) | High tumor selectivity | [6] |
Validated Experimental Protocols
As a self-validating system, the following protocols integrate step-by-step methodologies with the underlying physicochemical causality and mandatory In-Process Controls (IPCs) to ensure reproducibility and high-fidelity synthesis.
Protocol A: Synthesis of 4'-Amino-Chalcones via Claisen-Schmidt Condensation
This protocol outlines the synthesis of the α,β-unsaturated ketone framework, a critical pharmacophore for tubulin inhibition[2].
Reagents: 4'-Aminoacetophenone (1.0 eq), Substituted Benzaldehyde (1.0 eq), 40% w/v NaOH aqueous solution, Absolute Ethanol.
-
Reaction Assembly: Dissolve 10 mmol of 4'-aminoacetophenone and 10 mmol of the target benzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Causality: Ethanol serves as a protic solvent that completely solubilizes the organic precursors while stabilizing the charged enolate transition state during the aldol addition.
-
-
Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Add 5 mL of 40% NaOH dropwise over 15 minutes under vigorous magnetic stirring.
-
Causality: The base deprotonates the α-carbon of the acetyl group to form a reactive enolate. The ice bath is mandatory to suppress exothermic side reactions, such as the Cannizzaro reaction of the aldehyde or unwanted self-condensation.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 8 to 12 hours.
-
IPC (In-Process Control): Monitor the reaction via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The complete disappearance of the 4-AAP spot (visualized under 254 nm UV) validates the end of the condensation phase.
-
-
Quenching & Isolation: Pour the mixture into 100 mL of crushed ice water and neutralize with 1M HCl until the pH reaches ~7.0. Filter the resulting precipitate under a vacuum.
-
Product Validation: Recrystallize the crude solid from hot ethanol.
-
Validation Metric: Run a ¹H-NMR spectrum. The presence of two distinct doublets between 7.4 and 7.8 ppm with a coupling constant ( J ) of ~15–16 Hz definitively confirms the formation of the (E)-chalcone isomer, which is the biologically active conformation.
-
Protocol B: Synthesis of Palladium(II) Schiff Base Complexes
This protocol generates Pd(II) complexes that act as structural analogs to cisplatin, designed to bypass drug resistance in melanoma[4][5].
Reagents: 4'-Aminoacetophenone, p-Anisaldehyde (or similar), Palladium(II) Chloride (PdCl₂), Absolute Ethanol, Diethyl Ether.
Phase 1: Ligand (Schiff Base) Synthesis
-
Imine Formation: Add a solution of p-anisaldehyde (8.28 mmol) in 5 mL ethanol dropwise to a solution of 4-AAP (8.28 mmol) in 30 mL ethanol. Stir at room temperature for 4 hours[5].
-
Isolation: Cool the mixture to −10 °C for 24 hours to force precipitation. Filter, wash with cold ethanol and diethyl ether, and vacuum-dry to yield the Schiff base ligand (L1).
-
Causality: The low temperature drastically reduces the solubility of the imine product, driving the equilibrium forward and maximizing yield without requiring harsh evaporative techniques that could hydrolyze the imine bond.
-
Phase 2: Pd(II) Complexation
-
Coordination: Dissolve the synthesized Schiff base ligand (2.0 eq) in warm ethanol. Slowly add an ethanolic solution of PdCl₂ (1.0 eq) under continuous stirring.
-
Causality: Pd(II) is a d8 transition metal that strongly favors a square planar geometry. The nitrogen of the imine and the oxygen of the acetyl group act as coordinating atoms, displacing the labile chloride ions to form a thermodynamically stable complex.
-
-
Incubation & Recovery: Reflux the mixture gently for 2 hours, then cool to room temperature. Collect the precipitated complex via centrifugation or vacuum filtration.
-
Product Validation:
-
Validation Metric: Utilize FTIR spectroscopy. The free Schiff base ligand will exhibit a sharp azomethine (C=N) stretch around 1620 cm⁻¹. Upon successful Pd(II) coordination, this peak will undergo a diagnostic bathochromic shift (red-shift) to approximately 1585–1595 cm⁻¹, validating that the metal center has successfully withdrawn electron density from the imine bond.
-
Sources
- 1. Sinaint® 4-Aminoacetophenone CAS 99-92-3 ISO certified Manufacturer [sinocurechem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Palladium(II) Complexes With Schiff Bases Derived from 4-Aminoacetophenone Against Melanoma In Vitro | Anticancer Research [ar.iiarjournals.org]
- 6. dovepress.com [dovepress.com]
Application Note: Synthesis of Aminochalcones from 4'-Aminoacetophenone via Claisen-Schmidt Condensation
Introduction & Mechanistic Rationale
Chalcones (1,3-diaryl-2-propen-1-ones) are versatile α,β-unsaturated ketones that serve as vital pharmacophores and precursors for various heterocyclic compounds, such as pyrimidines and pyrazolines[1]. The synthesis of chalcones utilizing 4'-aminoacetophenone is of particular interest in medicinal chemistry. The presence of the para-amino group provides a critical handle for further functionalization, significantly enhancing downstream biological activities, including anti-inflammatory, antimicrobial, and UV-protective properties[2][3].
Causality in Precursor Selection: When designing a chalcone synthesis, the structural isomer of the acetophenone derivative dictates the reaction pathway. 4'-aminoacetophenone is deliberately selected over its ortho-isomer (2'-aminoacetophenone) because its amino and acetyl groups are spatially separated[4]. In 2'-aminoacetophenone, the proximity of these groups strongly favors intramolecular cyclization, leading to quinolines via the Friedländer synthesis[4]. Conversely, the para-positioning in 4'-aminoacetophenone allows the acetyl group to undergo standard base-catalyzed enolization and subsequent Claisen-Schmidt crossed aldol condensation with an aromatic aldehyde without the amino group interfering via premature cyclization[1][4].
Mechanistic Workflow & Experimental Design
The Claisen-Schmidt condensation is a highly robust, base-catalyzed self-validating system. The base (commonly NaOH or KOH) deprotonates the α-carbon of 4'-aminoacetophenone to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration (elimination of water) yields the thermodynamically stable trans (E)-chalcone[5].
Caption: Workflow for the base-catalyzed Claisen-Schmidt synthesis of aminochalcones.
Detailed Experimental Protocols
Protocol A: Conventional Base-Catalyzed Synthesis in Solution
This is the standard, highly validated method for generating 4'-aminochalcones, ensuring high conversion rates through controlled thermodynamics[3][4].
Materials: 4'-Aminoacetophenone (10 mmol), substituted aromatic aldehyde (10 mmol), Absolute Ethanol (20-40 mL), 10-15% aqueous NaOH (5-15 mL).
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.35 g (10 mmol) of 4'-aminoacetophenone and 10 mmol of the chosen aromatic aldehyde (e.g., vanillin or benzaldehyde) in 20 mL of absolute ethanol[3][4].
-
Causality: Ethanol acts as a miscible protic solvent that solubilizes both organic reactants while fully accommodating the aqueous base, ensuring a homogeneous reaction environment.
-
-
Thermal Control: Place the flask in an ice bath to cool the mixture to 0–5 °C[3].
-
Causality: The initial aldol addition is exothermic. Cooling prevents side reactions such as the Cannizzaro disproportionation of the aldehyde or unwanted self-condensation.
-
-
Base Addition: Add 5 mL of a 10% (or 15%) aqueous NaOH solution dropwise under continuous magnetic stirring[3][4].
-
Causality: Dropwise addition maintains a low steady-state concentration of the base, controlling the enolate formation rate and preventing localized heating spikes.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 to 24 hours[3]. Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% ethyl acetate/hexanes eluent[2][3].
-
Causality: Extended stirring at room temperature provides the activation energy necessary to drive the dehydration step, ensuring the thermodynamic (E)-alkene product is exclusively formed. TLC provides a self-validating checkpoint for reactant consumption.
-
-
Isolation: Pour the reaction mixture into crushed ice or cold distilled water. The crude chalcone will precipitate. Filter the solid under vacuum and wash thoroughly with cold water until the filtrate is pH neutral[3].
-
Causality: Washing until pH neutrality validates the complete removal of the NaOH catalyst, preventing base-catalyzed degradation or hydrolysis during the drying phase.
-
-
Purification: Recrystallize the crude solid from a minimum volume of hot ethanol[3][5].
-
Causality: Recrystallization exploits the differential solubility of the chalcone at high versus low temperatures, efficiently stripping away unreacted starting materials and minor by-products.
-
Protocol B: Solvent-Free "Grindstone" Synthesis (Green Chemistry)
For laboratories optimizing for green chemistry and rapid throughput, solvent-free synthesis offers an excellent alternative with often superior yields and drastically reduced reaction times.
Step-by-Step Methodology:
-
Mixing: Combine equimolar amounts (0.01 mole) of 4'-aminoacetophenone and the aromatic aldehyde in a ceramic mortar.
-
Catalysis & Grinding: Add solid NaOH or Na2CO3 (0.01 mole) and grind the mixture vigorously with a pestle for 5 to 10 minutes at room temperature.
-
Causality: The mechanical friction provides the necessary activation energy, while the solid base facilitates enolization in the localized melt/eutectic phase formed by the interacting crystals. This eliminates the need for bulk solvent solvation energy.
-
-
Isolation: Once TLC indicates completion, treat the resulting paste with chilled water to dissolve the inorganic base. Filter the solid, wash with water, and recrystallize from methanol or ethanol.
Quantitative Data: Yields and Conditions
The following table summarizes typical reaction parameters and yields for 4'-aminoacetophenone-derived chalcones, demonstrating the robustness of the Claisen-Schmidt approach across different aldehydes and catalytic conditions.
| Aldehyde Derivative | Reaction Medium | Catalyst | Reaction Time / Temp | Typical Yield (%) |
| Benzaldehyde (Unsubstituted) | Ethanol | 10% aq. NaOH | 12-24 h / Room Temp | 70 - 85% |
| Vanillin (4-OH, 3-OMe) | Ethanol | 15% aq. NaOH | 12 h / 0-5 °C to RT | 59 - 66% |
| p-Ethylbenzaldehyde | Ethanol | 15% aq. NaOH | 3-4 h / Reflux | ~70% |
| 4-Chlorobenzaldehyde | Solvent-Free | Solid NaOH/Na2CO3 | 5-10 min / Grinding | >90% |
Table 1: Comparative reaction conditions and yields for the synthesis of 4'-aminochalcones[1][2][3].
Downstream Applications & Validation
The synthesized 4'-aminochalcones are highly reactive intermediates. The α,β-unsaturated ketone system acts as an excellent Michael acceptor. For example, reacting these chalcones with guanidine hydrochloride under basic conditions yields 2-amino-pyrimidine derivatives, which are heavily investigated for their anti-inflammatory properties[1]. Furthermore, the free para-amino group can be subsequently acetylated (using acetic anhydride) or reacted with chloroacetyl chloride to form acetamide derivatives that exhibit potent antibacterial and UV-protective (sunscreen) properties[2][3].
By strictly controlling the stoichiometric addition of base and utilizing proper thermal management during the initial aldol phase, researchers can reliably produce high-purity aminochalcones suitable for advanced drug discovery pipelines.
References
- Benchchem. "A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers". Benchchem.
- Benchchem. "A Comparative Guide to 2'-Aminoacetophenone and 4'-Aminoacetophenone as Synthetic Precursors". Benchchem.
- Benchchem. "Application Notes and Protocols: Synthesis of Chalcones Using 1-(4-Aminophenyl)-2-methylpropan-1-one". Benchchem.
- Chemical Review and Letters.
- Prasad et al. "Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity".
- MDPI.
- NIScPR. "Claisen-Schmidt condensation under solvent- free conditions". NIScPR.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting & Handling Guide for 1-(4-Aminophenyl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have encountered numerous cases where researchers experience unexplained yield losses, sample discoloration, or analytical anomalies when working with bifunctional molecules.
1-(4-Aminophenyl)ethanol is a highly versatile but chemically sensitive building block. It contains two reactive sites: an electron-rich primary aromatic amine (aniline derivative) and a secondary benzylic alcohol. Understanding the mechanistic causality behind its degradation is critical to maintaining its integrity during storage and experimentation.
Core Degradation Mechanisms
The instability of 1-(4-aminophenyl)ethanol stems from the synergistic reactivity of its functional groups:
-
Auto-Oxidation: The electron-donating amino group (-NH₂) strongly activates the aromatic ring, lowering the molecule's oxidation potential. Exposure to molecular oxygen initiates a radical cascade, converting the amine into highly conjugated, colored quinone-imines or azo compounds [1].
-
Facile Dehydration: The benzylic alcohol is exceptionally prone to dehydration. The para-amino group stabilizes the developing benzylic carbocation via resonance (forming a para-iminoquinone-like intermediate). This makes dehydration to 4-aminostyrene incredibly fast, even in the presence of trace acids. Once formed, 4-aminostyrene rapidly undergoes auto-polymerization [2].
Mechanistic degradation pathways of 1-(4-aminophenyl)ethanol via oxidation and dehydration.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly purchased 1-(4-aminophenyl)ethanol was white, but after a month in the refrigerator, it has turned dark brown. Is it still usable?
A: The browning is a classic visual indicator of amine auto-oxidation. Because the oxidation products (quinone-imines) are highly conjugated dyes, even a 0.5% degradation by mass can turn the entire batch dark brown.
-
Self-Validating Check: Run a thin-layer chromatography (TLC) plate (Eluent: 1:1 EtOAc/Hexane). If the major spot remains at the expected Rf and the brown impurities stay at the baseline, the bulk material is likely still >95% pure.
-
Resolution: You can rescue the sample by passing it through a short silica plug using ethyl acetate, which will trap the highly polar oxidative byproducts.
Q2: I dissolved my sample in CDCl₃ for NMR analysis. I immediately noticed a white precipitate forming in the tube, and the NMR spectrum shows unexpected vinylic peaks. What happened?
A: You are observing acid-catalyzed dehydration followed by polymerization. Chloroform-d (CDCl₃) degrades over time upon exposure to light and oxygen, generating trace amounts of deuterium chloride (DCl) and phosgene. This trace acid protonates the benzylic hydroxyl group, driving the loss of water to form 4-aminostyrene. The vinylic peaks in your NMR (typically around 5.2–5.7 ppm) belong to the styrene monomer, while the white precipitate is poly(4-aminostyrene).
-
Resolution: Never use unneutralized halogenated solvents for this compound. Always follow the Solvent Neutralization Protocol detailed below.
Q3: How should I store this compound to guarantee a shelf-life of over 12 months?
A: The compound is highly sensitive to air, light, and heat [1]. It must be stored under an inert atmosphere (Argon or Nitrogen) in amber glass at -20 °C. Refer to the Storage Matrix below for quantitative shelf-life expectations.
Quantitative Data: Storage Kinetics
Table 1: Stability Profile & Storage Matrix
| Storage Condition | Atmosphere | Temp (°C) | Expected Shelf-Life | Primary Degradation Pathway |
| Benchtop (Clear glass) | Air | 25 | < 48 hours | Rapid Photo-oxidation |
| Benchtop (Amber glass) | Air | 25 | 1 - 2 weeks | Auto-oxidation |
| Refrigerator | Air | 4 | 1 - 3 months | Slow Oxidation |
| Freezer (Optimal) | Argon / N₂ | -20 | > 12 months | None (Stable) |
| Acidic Solvent (e.g., aged CHCl₃) | Any | 25 | < 1 hour | Dehydration & Polymerization |
Experimental Protocols
Protocol A: Inert-Atmosphere Aliquoting and Storage
To prevent repeated freeze-thaw cycles and oxygen exposure, bulk material should be aliquoted immediately upon receipt.
-
Preparation: Pre-dry amber glass vials in an oven at 120 °C for 2 hours. Cool them completely in a vacuum desiccator.
-
Purging: Flush the cooled vials with high-purity Argon for 30 seconds to displace all atmospheric oxygen.
-
Transfer: Inside a glovebox or using a continuous inert gas stream (Schlenk line), transfer the required mass of 1-(4-aminophenyl)ethanol into the vials.
-
Sealing: Cap the vials tightly with PTFE-lined septa caps. Wrap the caps with Parafilm to prevent moisture ingress.
-
Storage: Transfer the sealed vials immediately to a -20 °C freezer.
-
Thawing (Critical Step): Before use, allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate atmospheric condensation; water ingress will accelerate degradation during subsequent storage.
Protocol B: Preparation of Acid-Free CDCl₃ for NMR Analysis
This self-validating protocol ensures your analytical solvent does not destroy your sample [3].
-
Add 1.0 gram of basic aluminum oxide (Brockmann I grade) to 10 mL of CDCl₃ in a clean glass vial.
-
Swirl gently for 5 minutes to allow the basic alumina to scavenge trace DCl and phosgene.
-
Filter the solvent through a tightly packed glass wool plug directly into the NMR tube containing the 1-(4-aminophenyl)ethanol.
-
Acquire the NMR spectrum immediately to minimize the risk of spontaneous thermal dehydration.
Troubleshooting Workflow
Use the following decision tree to rapidly assess the condition of your inventory and determine the appropriate corrective action.
Decision tree for assessing and troubleshooting 1-(4-aminophenyl)ethanol storage degradation.
References
-
LookChem. "4-Aminoacetophenone (CAS 99-92-3) Chemical Properties and Incompatibilities." Available at: [Link]
Technical Support Center: Work-Up Procedures for 4'-Aminoacetophenone Synthesis
Welcome to the Technical Support Center for the synthesis of 4'-aminoacetophenone. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of this specific aminophenyl ketone. The synthesis typically involves the reduction of 4'-nitroacetophenone. While the reaction itself is straightforward, the post-reaction work-up is notoriously problematic due to emulsion formation, product oxidation, and chemoselectivity issues.
This guide provides field-proven, self-validating protocols to ensure high-purity isolation, explaining the mechanistic causality behind every experimental choice.
Work-Up Decision Logic
Workflow for 4'-aminoacetophenone isolation based on reduction methodology.
Section 1: Standard Operating Procedures (SOPs)
Protocol A: Work-Up for SnCl₂-Mediated Reduction
Causality & Logic: Tin(II) chloride is a highly reliable reagent for reducing nitro groups to amines without affecting the ketone. However, neutralizing the acidic reaction mixture generates amphoteric tin(II) and tin(IV) hydroxides, which form intractable, gelatinous emulsions that trap the organic product. The key is to bypass the neutral pH range entirely and push the aqueous phase to a highly basic state, converting the solid hydroxides into highly soluble stannate complexes[1].
Step-by-Step Methodology:
-
Thermal Quench: Cool the crude acidic reaction mixture to 0–5 °C using an ice-water bath.
-
Aggressive Basification (Critical): Slowly add a 50% (w/w) aqueous sodium hydroxide (NaOH) solution dropwise under vigorous stirring. Do NOT use weak bases like NaHCO₃ or Na₂CO₃. Continue addition until the pH is strictly > 12.
-
Self-Validation Check: The mixture will initially turn milky white due to the precipitation of Sn(OH)₂. As the pH surpasses 12, the solution will clear up significantly as soluble [Sn(OH)6]2− forms. If the solution remains milky, you must add more NaOH[1].
-
-
Extraction: Add ethyl acetate (EtOAc) or dichloromethane (DCM). The phases should separate cleanly within minutes. Extract the aqueous layer 3 times to ensure maximum recovery.
-
Antioxidant Wash: Wash the combined organic layers with a 5% aqueous sodium dithionite (Na₂S₂O₄) solution, followed by brine. This prevents the oxidation of the electron-rich aniline during concentration.
-
Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 4'-aminoacetophenone.
Protocol B: Work-Up for Catalytic Hydrogenation (Pd/C or Ru/TiO₂)
Causality & Logic: Heterogeneous catalytic hydrogenation is cleaner but carries the risk of over-reduction (reducing the ketone to an alcohol) and poses a severe fire hazard during catalyst filtration[2].
Step-by-Step Methodology:
-
Inert Gas Purge: Upon reaction completion, carefully vent the hydrogen gas and purge the reaction vessel with Argon or Nitrogen for 5 minutes.
-
Celite Filtration: Prepare a Buchner funnel with a tightly packed pad of Celite (diatomaceous earth). Filter the reaction mixture through the Celite to trap the nanoscale catalyst particles.
-
Self-Validation Check: The filtrate must be perfectly clear. A grey or black tint indicates catalyst breakthrough, requiring immediate refiltration. Never let the filter cake dry out while under vacuum, as dry Pd/C can spontaneously ignite in air.
-
-
Cake Washing: Wash the Celite pad with 2–3 column volumes of the reaction solvent (e.g., ethanol or EtOAc) to ensure complete product recovery.
-
Concentration: Evaporate the filtrate under reduced pressure to isolate the pure product.
Section 2: Troubleshooting Guide & FAQs
Q1: My SnCl₂ work-up formed a thick, unmanageable emulsion. How do I break it? A1: Emulsions in tin-mediated reductions are almost universally caused by suspended tin oxides. If you are stuck with an emulsion, you have not added enough strong base. Add more 50% NaOH until the tin salts dissolve back into the aqueous phase[1]. If a minor emulsion persists at the phase boundary, filtering the entire biphasic mixture through a pad of Celite will mechanically shear the emulsion and remove any residual polymeric tin.
Q2: The isolated 4'-aminoacetophenone is turning dark brown/black upon concentration. Is my product degrading? A2: Yes. 4'-aminoacetophenone, like many primary anilines, is highly susceptible to air oxidation, forming intensely colored polyaniline or quinonoid byproducts. To mitigate this, minimize exposure to atmospheric oxygen, utilize the antioxidant wash (sodium dithionite) described in Protocol A, and store the final isolated solid under an inert argon atmosphere at 4 °C.
Q3: I am observing poor yields due to over-reduction during catalytic hydrogenation. How do I prevent this? A3: 4'-nitroacetophenone contains two reducible groups. Standard 10% Pd/C can sometimes reduce the ketone to 1-(4-aminophenyl)ethanol, reducing your target yield[2]. To prevent this, strictly monitor hydrogen uptake or switch to a more chemoselective catalyst. For instance, Ru/TiO₂ catalysts have been shown to provide >99.9% selectivity for the nitro group over the carbonyl group under mild conditions[2].
Section 3: Quantitative Data: Process Efficiency Comparison
| Reduction Method | Reagents | Work-Up Complexity | Primary Byproducts | Typical Yield / Selectivity |
| Catalytic Hydrogenation | H₂, 10% Pd/C, EtOH | Low (Filtration only) | None (Water) | ~66.9% (Prone to over-reduction)[3] |
| Selective Hydrogenation | H₂, Ru/TiO₂, Water | Low (Filtration only) | None (Water) | >99.9% selectivity[2] |
| Metal-Acid Reduction | SnCl₂·2H₂O, HCl/EtOH | High (pH adjustment) | Amphoteric Tin Salts | ~46.3% - 85%[1][3] |
Sources
Technical Support Center: Monochlorination of 4'-Aminoacetophenone
Welcome to the Technical Support Center for the synthesis and functionalization of 4'-aminoacetophenone. This guide is designed for researchers and process chemists facing regioselectivity, over-chlorination, and yield issues during the electrophilic aromatic substitution of highly activated anilines.
🔬 Mechanistic Background & Causality
The monochlorination of 4'-aminoacetophenone to form 3-chloro-4-aminoacetophenone is notoriously challenging. The substrate contains two competing directing groups:
-
The Amino Group ( −NH2 ): A strongly activating, ortho/para-directing group. Because the para position is occupied, it directs electrophiles to the ortho position.
-
The Acetyl Group ( −COCH3 ): A deactivating, meta-directing group. It also directs electrophiles to the position ortho to the amine.
While both groups synergistically direct chlorination to the same carbon, the unshielded primary amine donates immense electron density into the aromatic π -system via resonance. This hyper-nucleophilicity drastically lowers the activation energy for electrophilic attack, meaning the first chlorination does not sufficiently deactivate the ring to prevent a second or third chlorination. Consequently, using standard chlorinating agents often results in intractable mixtures of polychlorinated products and oxidative degradation[1],[2].
🛠️ Troubleshooting Guides & FAQs
Q1: I attempted a direct chlorination using chlorine gas ( Cl2 ). Why did I get a black, tarry mixture with no desired product? A: Chlorine gas is both a highly reactive electrophile and a potent oxidant. When exposed to an unprotected primary amine, Cl2 causes rapid oxidative degradation of the nitrogen center alongside uncontrolled di- and tri-chlorination of the electron-rich aromatic ring[2]. Direct chlorination with Cl2 is not viable for this substrate[1].
Q2: I switched to N-chlorosuccinimide (NCS) for a milder reaction. The profile is cleaner, but my yield is capped at ~40%. What is the limiting factor? A: While NCS avoids the severe oxidative degradation seen with Cl2 , direct scale-up with NCS introduces competing side reactions. The free amine can undergo N-chlorination, and under standard conditions, side-chain chlorination (at the α -carbon of the acetyl group) actively competes with nuclear chlorination[2]. This limits the conversion to the desired nuclear monochlorinated product.
Q3: How can I achieve high-yielding, regioselective monochlorination without over-chlorination? A: You must employ either Reagent Control or Substrate Control :
-
Reagent Control (The PhICl2 Method): Use iodobenzene dichloride ( PhICl2 ) as a selective, sterically bulky chlorinating agent. By running the reaction at 0 °C in the presence of pyridine, PhICl2 cleanly transfers a single chlorine atom to the ortho position without oxidizing the amine or causing side-chain chlorination[3].
-
Substrate Control (The Protection Method): Dampen the ring's nucleophilicity by acetylating the amine to form an amide ( −NHCOCH3 ). This lowers the resonance donation, allowing standard reagents like NCS to cleanly monochlorinate the ring, followed by an acid-catalyzed deprotection step.
📊 Quantitative Data: Comparison of Chlorination Strategies
The following table summarizes the causality between the chosen chlorinating strategy and the resulting reaction profile based on process chemistry scale-up data[2],[3].
| Chlorinating Strategy | Reagent / Conditions | Primary Byproducts / Failure Modes | Typical Yield | Scalability |
| Direct (Harsh) | Cl2 gas, Room Temp | Polychlorinated ring, oxidized amine | < 10% | Poor |
| Direct (Mild) | NCS, Room Temp | Side-chain chlorination, N-chlorination | ~40% | Moderate |
| Reagent-Controlled | PhICl2 , THF/Pyridine, 0 °C | Iodobenzene (easily washed/recycled) | 87% | Excellent |
| Substrate-Controlled | Ac2O then NCS, 40 °C | Trace N-chlorination (reversible) | 75-80% (3 steps) | Good |
🧪 Experimental Protocols (Self-Validating Systems)
Protocol A: Reagent-Controlled Monochlorination using PhICl2
Based on the optimized pilot-plant process by Zanka et al.[3]
Step 1: Preparation of Iodobenzene Dichloride (Safety & Quality Check)
-
Dissolve iodobenzene (1.0 eq) in methylene chloride. Cool the reactor to between -3 °C and +4 °C[1].
-
Introduce Cl2 gas (1.3 eq) slowly under vigorous stirring.
-
Self-Validation: Monitor by HPLC. The reaction is complete when iodobenzene is consumed. A yellowish precipitate ( PhICl2 ) will form.
-
Purge excess Cl2 with nitrogen. Filter the precipitate, wash with cold methylene chloride, and dry at room temperature. Note: PhICl2 is thermally sensitive; store below 10 °C.
Step 2: Selective Monochlorination
-
Dissolve 4'-aminoacetophenone (1.0 eq) in a mixture of THF and Pyridine (1.0 eq)[3].
-
Cool the solution strictly to 0 °C. Causality: Low temperature suppresses the activation energy required for di-chlorination.
-
Add PhICl2 (1.0 eq total) in small, divided portions (e.g., 24 portions at 10-minute intervals) to control the exotherm and maintain the internal temperature below 3 °C[3].
-
Self-Validation: Stir for 1 hour post-addition. Run an HPLC assay; the ratio of monochlorinated to unreacted starting material should indicate >95% conversion with <2% dichlorination.
-
Filter off the precipitate. Wash the filtrate with aqueous sodium bisulfite to quench any unreacted oxidant, followed by brine[1].
-
Concentrate and precipitate the product as a hydrogen chloride salt using HCl in dioxane[1].
Protocol B: Substrate-Controlled Monochlorination (Protection Strategy)
For laboratories lacking PhICl2 handling capabilities.
-
Protection: React 4'-aminoacetophenone with acetic anhydride (1.1 eq) in dichloromethane at room temperature for 2 hours. Self-Validation: TLC (Hexanes:EtOAc 1:1) should show complete disappearance of the highly polar amine spot.
-
Chlorination: Dissolve the resulting N-(4-acetylphenyl)acetamide in DMF. Add NCS (1.05 eq) and heat to 40 °C for 4 hours. Causality: The acetyl protecting group reduces ring electron density, preventing the NCS from over-chlorinating the substrate.
-
Deprotection: Add the crude intermediate to a 6M HCl solution and reflux for 3 hours to cleave the amide bond. Cool and neutralize with NaOH to pH 7 to precipitate the free 3-chloro-4-aminoacetophenone.
🗺️ Visual Workflows & Logic Trees
Figure 1: Reaction pathway divergence based on chlorinating agent and substrate control.
Figure 2: Troubleshooting logic tree for resolving common monochlorination failures.
📚 References
-
Zanka, A., Takeuchi, H., & Kubota, A. (1998). Large-Scale Preparation of Iodobenzene Dichloride and Efficient Monochlorination of 4-Aminoacetophenone. Organic Process Research & Development, ACS Publications.[Link]
Sources
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4'-Aminoacetophenone
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. 4'-Aminoacetophenone (4-AAP), a key starting material and intermediate in the synthesis of various pharmaceuticals, necessitates robust analytical methods to ensure the quality, safety, and efficacy of final products.[1] This guide provides an in-depth comparison of the principal analytical techniques for the quantification of 4'-aminoacetophenone, offering insights into the causality behind experimental choices and presenting supporting data to guide your selection of the most appropriate method.
Introduction to 4'-Aminoacetophenone and the Imperative for its Quantification
4'-Aminoacetophenone (CAS No. 99-92-3) is a yellow or brown solid organic compound.[2] Its molecular structure, featuring both an amino group and a ketone, makes it a versatile building block in organic synthesis. The purity and concentration of this intermediate can directly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are crucial for its quality control throughout the manufacturing process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used and versatile technique for the quantification of 4'-aminoacetophenone.[2][3][4] Its high resolution and sensitivity make it ideal for analyzing complex mixtures and detecting trace-level impurities.[5]
The "Why" Behind the Method: Principles of HPLC for 4'-Aminoacetophenone
Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for 4'-aminoacetophenone.[2][3][4] In this technique, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.
The choice of a C18 column is driven by its hydrophobicity, which provides excellent retention and separation for a wide range of organic molecules, including 4'-aminoacetophenone. The mobile phase composition, typically a mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid, is critical.[2][3][4] Acetonitrile serves as the organic modifier, and its concentration is adjusted to control the retention time of 4'-aminoacetophenone. The addition of an acid serves two purposes: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures the amino group of 4'-aminoacetophenone is protonated, leading to consistent retention and peak shape. For mass spectrometry (MS) compatible methods, formic acid is preferred over the non-volatile phosphoric acid.[2][3][4]
UV detection is the most common method for quantifying 4'-aminoacetophenone, with the wavelength of maximum absorbance (λmax) providing the best sensitivity.[6] For 4'-aminoacetophenone in an acidic mobile phase, the UV spectrum can be consulted to select an appropriate wavelength for analysis.[3][6]
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol provides a robust starting point for the quantification of 4'-aminoacetophenone. Method validation should always be performed to ensure it is suitable for its intended purpose.[5][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
4'-Aminoacetophenone reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4'-aminoacetophenone reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample containing 4'-aminoacetophenone in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined from the UV spectrum of 4'-aminoacetophenone (e.g., 316 nm in alcohol[8]).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 4'-aminoacetophenone in the sample from the calibration curve.
-
Visualizing the HPLC Workflow
Caption: A generalized workflow for the quantification of 4'-aminoacetophenone using HPLC.
Gas Chromatography (GC): An Alternative for Volatile Samples
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of 4'-aminoacetophenone, especially when dealing with volatile impurities or complex matrices.[9][10]
The "Why" Behind the Method: Principles of GC for 4'-Aminoacetophenone
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. As 4'-aminoacetophenone has a relatively high boiling point (293-295 °C), a high-temperature capillary column is required. The choice of the stationary phase is critical for achieving good separation. A nonpolar or mid-polar column is typically used.
GC-MS offers the significant advantage of providing structural information, which is invaluable for impurity identification.[9] The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum that acts as a chemical fingerprint.
Experimental Protocol: A GC-MS Method Outline
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Suitable solvent (e.g., methanol, dichloromethane)
-
4'-Aminoacetophenone reference standard
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in a suitable solvent.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of 4'-aminoacetophenone.
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: m/z 40-400
-
-
Analysis: Inject the standards and samples and acquire the data. The quantification is typically performed using the area of a characteristic ion from the mass spectrum of 4'-aminoacetophenone.
UV-Visible Spectrophotometry: A Simpler, High-Throughput Approach
UV-Visible spectrophotometry is a less sophisticated but often adequate technique for the quantification of 4'-aminoacetophenone, particularly for in-process controls or when a high degree of specificity is not required.[11]
The "Why" Behind the Method: Principles of UV-Vis Spectrophotometry
This method relies on the principle that 4'-aminoacetophenone absorbs light in the UV-Vis region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is used for quantification to achieve the highest sensitivity and minimize deviations from the Beer-Lambert law.[5]
Experimental Protocol: A UV-Vis Spectrophotometric Method
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Suitable solvent (e.g., methanol, ethanol)
-
4'-Aminoacetophenone reference standard
Procedure:
-
Determine λmax: Scan a solution of 4'-aminoacetophenone in the chosen solvent from approximately 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a stock solution and a series of calibration standards in the same solvent.
-
Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to fall within the calibration range.
-
Measurement: Measure the absorbance of the standards and the sample at the predetermined λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
Visualizing the Spectrophotometric Workflow
Caption: A simplified workflow for the quantification of 4'-aminoacetophenone using UV-Vis spectrophotometry.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, UV detection. | Separation of volatile compounds, mass spectrometric detection.[9] | Measurement of light absorption.[5] |
| Specificity | High (separates from impurities) | Very High (mass spectral confirmation) | Low (interference from other absorbing compounds) |
| Sensitivity | High (ng/mL range typical) | Very High (pg/mL to ng/mL range)[9] | Moderate (µg/mL to mg/mL range) |
| Linearity | Excellent over a wide range | Good over a moderate range | Good over a narrower range |
| Accuracy (% Recovery) | Typically 98-102% | Typically >99%[9] | Generally good, but matrix dependent |
| Precision (%RSD) | < 2% is achievable[9] | Low variability[9] | Good for simple matrices |
| Key Advantages | High resolution, suitable for non-volatile samples.[9] | High specificity, structural information for impurity ID.[9] | Simple, rapid, and cost-effective. |
| Key Disadvantages | Requires solvent consumption, may need a chromophore.[9] | Requires a volatile analyte, can be affected by matrix effects.[9] | Prone to interference, less specific. |
Note: The performance characteristics are illustrative and can vary based on the specific instrumentation and experimental conditions.
Conclusion and Recommendations
For the definitive quantification of 4'-aminoacetophenone in pharmaceutical applications, RP-HPLC with UV detection is the recommended method . Its high specificity, sensitivity, and robustness make it the most reliable choice for quality control and regulatory submissions. The method is well-established and can be readily validated according to ICH guidelines.
GC-MS is a valuable alternative, particularly for the identification and quantification of volatile impurities that may not be amenable to HPLC analysis. Its superior specificity can be crucial in troubleshooting and in-depth impurity profiling.
UV-Vis spectrophotometry serves as a useful tool for rapid, high-throughput screening and in-process controls where the sample matrix is simple and well-characterized. However, its lack of specificity makes it unsuitable as a standalone method for final product release testing.
Ultimately, the selection of the most appropriate analytical method requires a thorough understanding of the sample, the analytical objectives, and the available resources. This guide provides the foundational knowledge to make an informed decision and to develop a robust and reliable analytical procedure for the quantification of 4'-aminoacetophenone.
References
-
SIELC Technologies. (2018, February 16). 4-Aminoacetophenone. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 4-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. Uv-Vis Spectrum of 4′-Aminoacetophenone. Retrieved from [Link]
-
HELIX Chromatography. HPLC Analysis of 4-Aminophenol in Acetaminophen on RP-Aromatic Phases. Rellative Selectivity. Retrieved from [Link]
-
ResearchGate. HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 5). Understanding the Purity and Potential of 4-Aminoacetophenone (CAS 99-92-3). Retrieved from [Link]
-
NIST. Acetophenone, 4'-amino-. Retrieved from [Link]
-
PubChem. p-Aminoacetophenone. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
-
LCGC International. (2025, November 26). The Limit of Detection. Retrieved from [Link]
-
SpectraBase. 4-Aminoacetophenone. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019, May 15). The Analytical Method Development and Validation: A Review. Retrieved from [Link]
-
NIST. Acetophenone, 4'-amino-. Retrieved from [Link]
-
Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
ResearchGate. Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]
-
International Organization of Legal Metrology. OIML R 112 (E). Retrieved from [Link]
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- 4. Separation of 4-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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"comparative reactivity of 2'-aminoacetophenone and 4'-aminoacetophenone"
Comparative Reactivity of 2'-Aminoacetophenone and 4'-Aminoacetophenone: A Synthetic and Mechanistic Guide
In the landscape of organic synthesis and drug development, the positional isomerism of starting materials dictates the architectural possibilities of the final molecular entities. 2'-Aminoacetophenone (2-AAP) and 4'-Aminoacetophenone (4-AAP) share the same molecular formula (C8H9NO) but exhibit profoundly divergent chemical behaviors[1]. This divergence is rooted in the spatial relationship between the nucleophilic amino (-NH 2 ) group and the electrophilic acetyl (-COCH 3 ) group.
This guide provides an objective, in-depth comparison of their reactivity profiles, supported by mechanistic causality and validated experimental protocols, to assist researchers in rational synthesis design.
Physicochemical Properties and Structural Dynamics
The fundamental differences in reactivity between 2-AAP and 4-AAP begin with their hydrogen-bonding networks[2].
In 2-AAP , the ortho positioning enables a strong resonance-assisted intramolecular hydrogen bond between the carbonyl oxygen and the amino hydrogens[2]. This internal bonding restricts intermolecular interactions, preventing tight crystal lattice packing and resulting in a lower melting point (liquid at room temperature)[1].
Conversely, 4-AAP 's para configuration precludes intramolecular hydrogen bonding. Instead, it forms extensive intermolecular hydrogen bonds, leading to a highly ordered crystal lattice and a significantly higher melting point (solid at room temperature)[1].
Table 1: Physicochemical Comparison of Aminoacetophenone Isomers
| Property | 2'-Aminoacetophenone (2-AAP) | 4'-Aminoacetophenone (4-AAP) |
| CAS Number | 551-93-9[1] | 99-92-3[1] |
| Appearance | Yellow to yellow-brown liquid[1] | White to pale yellow crystalline solid[1] |
| Melting Point | 20 °C[1] | 96–100 °C[1] |
| Boiling Point | 85–90 °C at 0.5 mmHg[1] | ~270 °C[1] |
| pKa (Predicted) | 2.31[1] | 2.17[1] |
| Hydrogen Bonding | Intramolecular (Resonance-assisted)[2] | Intermolecular[1] |
| Primary Reactivity | Intramolecular cyclization[1] | Independent functional group reactions[3] |
Mechanistic Reactivity Profiles
2'-Aminoacetophenone: The Cyclization Precursor
The defining characteristic of 2-AAP is the spatial proximity of its functional groups. The ortho relationship creates a pre-organized system primed for intramolecular cyclization[1]. When the amino group is derivatized (e.g., acylated), the resulting intermediate can easily undergo base-catalyzed intramolecular aldol condensation with the adjacent acetyl group[4]. This proximity effect makes 2-AAP an indispensable building block for synthesizing nitrogen heterocycles such as indoles, quinolines (via the Friedländer or Camps synthesis), and quinazolines[4].
4'-Aminoacetophenone: The Bifunctional Scaffold
In 4-AAP, the amino and acetyl groups act as largely independent functional centers, though they are electronically coupled through the aromatic ring[3]. The para-amino group donates electron density into the ring via resonance, which significantly increases the nucleophilicity of the amine while slightly reducing the electrophilicity of the carbonyl carbon. Because cyclization is sterically impossible, 4-AAP is utilized in linear syntheses, such as the Claisen-Schmidt condensation to form chalcones, or as a nucleophilic partner in cross-coupling reactions[3].
Divergent reactivity pathways of 2'- and 4'-aminoacetophenone.
Validated Experimental Protocols
To demonstrate the practical implications of these reactivity differences, we detail two self-validating experimental workflows: the Camps cyclization (exploiting 2-AAP's proximity effect) and the Claisen-Schmidt condensation (exploiting 4-AAP's enolizable acetyl group).
Protocol 1: Synthesis of 2-Arylquinolin-4-ones via Camps Cyclization (using 2-AAP)
Objective: To construct a quinolin-4-one core by exploiting the ortho-proximity of 2-AAP[4]. Mechanistic Rationale: The reaction proceeds via the initial N-acylation of 2-AAP to form an N-(2-acetylphenyl)amide[4]. Upon treatment with a strong base, the alpha-carbon of the amide enolizes and attacks the acetyl carbonyl intramolecularly. Dehydration follows, yielding the thermodynamically stable quinolin-4-one[4].
Step-by-Step Procedure:
-
N-Acylation: Dissolve 2-AAP (10 mmol) in anhydrous dichloromethane (30 mL). Add triethylamine (12 mmol) and cool to 0 °C. Slowly add benzoyl chloride (11 mmol). Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, while the low temperature prevents over-acylation of the highly reactive amine.
-
Isolation of Intermediate: Stir for 2 hours at room temperature. Wash with 1M HCl, then brine. Dry over Na 2 SO 4 and concentrate to yield the N-(2-acetylphenyl)benzamide intermediate.
-
Cyclization: Dissolve the intermediate in ethanol (20 mL). Add a 20% aqueous NaOH solution (5 mL). Reflux for 4-6 hours. Causality: The strong base and heat are required to deprotonate the amide alpha-carbon, overcoming the thermodynamic energy barrier for the intramolecular aldol addition.
-
Precipitation: Cool the mixture and neutralize with dilute HCl. The 2-arylquinolin-4-one will precipitate. Filter and recrystallize from ethanol.
Step-by-step workflow of Camps cyclization using 2'-aminoacetophenone.
Protocol 2: Synthesis of 4-Amino-Chalcones via Claisen-Schmidt Condensation (using 4-AAP)
Objective: To synthesize an α,β -unsaturated ketone using 4-AAP[3]. Mechanistic Rationale: The para-amino group does not interfere sterically with the acetyl group[3]. Under basic conditions, the methyl group of the acetyl moiety is deprotonated to form a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking an external aryl aldehyde. The subsequent E1cB elimination yields the conjugated chalcone.
Step-by-Step Procedure:
-
Enolization: Dissolve 4-AAP (10 mmol) and benzaldehyde (10 mmol) in ethanol (25 mL).
-
Base Catalysis: Add a 40% aqueous KOH solution (5 mL) dropwise at room temperature. Causality: The high concentration of base ensures rapid and complete enolate formation from the acetyl group, while simultaneously driving the subsequent E1cB dehydration step to form the conjugated system.
-
Condensation: Stir the reaction mixture at room temperature for 12-24 hours. The progression can be monitored by the formation of a deep yellow/orange precipitate, indicative of the extended conjugated system of the chalcone.
-
Workup: Pour the mixture into crushed ice and neutralize with 10% HCl. Filter the precipitated 4-aminochalcone, wash with cold water, and recrystallize from ethanol.
Analytical Validation and Data Interpretation
When verifying the success of these reactions, researchers must rely on distinct spectroscopic markers:
-
NMR Spectroscopy: For the 2-AAP derived quinolin-4-one, the disappearance of the acetyl methyl protons (~2.6 ppm) and the appearance of a distinct vinylic proton in the heterocyclic ring (~6.2 ppm) confirm cyclization. For the 4-AAP derived chalcone, the appearance of two trans-coupled vinylic protons ( J≈15.5 Hz) between 7.4 and 7.8 ppm confirms the α,β -unsaturated system.
-
IR Spectroscopy: The intramolecular hydrogen bond in 2-AAP shifts its carbonyl stretch to ~1640 cm −1 , whereas 4-AAP exhibits a stretch closer to ~1670 cm −1 . Post-reaction, the quinolin-4-one shows a highly conjugated carbonyl stretch (~1630 cm −1 ), while the chalcone exhibits a characteristic α,β -unsaturated ketone stretch (~1650 cm −1 ).
References
-
Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution. PubMed (NIH). [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
Sources
Computational Methodologies for Keto-Enol Tautomerism in 4'-Aminoacetophenone: A Comparative Guide
For computational chemists and drug development professionals, accurately modeling tautomeric equilibria is critical for predicting molecular recognition, pharmacokinetics, and receptor binding. 4'-aminoacetophenone (PAAP) presents a unique challenge: its keto-enol tautomerism is heavily influenced by the strong electron-donating nature of the para-amino group, which stabilizes the keto form through extended resonance [1].
This guide objectively compares the performance of leading computational "products"—specifically Density Functional Theory (DFT) functionals (B3LYP vs. M06-2X), ab initio methods (MP2), and solvation models (SMD vs. explicit hydration)—in accurately predicting the thermodynamics and kinetics of PAAP tautomerization.
Theoretical Grounding & Mechanistic Causality
The tautomerization of PAAP from its stable keto form ( CH3−C(=O)−C6H4−NH2 ) to its enol form ( CH2=C(OH)−C6H4−NH2 ) involves a 1,3-proton shift.
The Computational Challenge:
-
Electronic Delocalization: The para-amino group pushes electron density into the aromatic ring, strongly stabilizing the carbonyl dipole of the keto form. Methods that fail to capture medium-range correlation energy often miscalculate this stabilization [1].
-
Transition State (TS) Strain: A direct intramolecular proton shift requires a highly strained 4-membered transition state. Gas-phase calculations of this direct shift yield unrealistically high activation barriers (>60 kcal/mol).
-
Solvent Dependency: The keto form possesses a significantly higher dipole moment than the enol form. Consequently, polar solvents disproportionately stabilize the keto tautomer, shifting the equilibrium.
To build a self-validating system , researchers must pair geometry optimizations with rigorous frequency calculations to ensure identified structures are true minima, and use Intrinsic Reaction Coordinate (IRC) tracking to verify that transition states correctly connect the keto and enol forms [2].
Step-by-Step Computational Methodology
To ensure maximum scientific integrity and reproducibility, the following protocol represents the gold standard for evaluating PAAP tautomerism.
Step 1: Conformational Sampling
-
Action: Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to rotate the −NH2 and −C(=O)CH3 groups.
-
Causality: PAAP can adopt planar or slightly twisted conformations. Identifying the global minimum before quantum mechanical optimization prevents the system from converging on a higher-energy local minimum.
Step 2: Geometry Optimization (Method Comparison)
-
Action: Optimize the lowest-energy conformers using B3LYP, M06-2X, and MP2 levels of theory paired with a triple-zeta basis set containing diffuse and polarization functions, such as 6-311++G(d,p).
-
Causality: Diffuse functions (++) are mandatory here because the enol form contains a highly polarizable hydroxyl oxygen and an electron-rich alkene moiety.
Step 3: Frequency Calculation (Self-Validation)
-
Action: Run vibrational frequency calculations at the exact same level of theory used for optimization.
-
Causality: This step extracts Zero-Point Energy (ZPE) and thermal corrections. Crucially, it validates the geometry: true minima must have zero imaginary frequencies, while transition states must have exactly one imaginary frequency corresponding to the proton transfer vector.
Step 4: Solvation Modeling
-
Action: Apply the Solvation Model based on Density (SMD) using water or ethanol as the continuous medium.
-
Causality: SMD is superior to older Polarizable Continuum Models (PCM) for tautomerism because it explicitly parameterizes the cavity formation based on experimental solvation data, providing highly accurate free energies of solvation ( ΔGsolv ).
Step 5: Transition State Search via Proton Relay
-
Action: Instead of a direct 1,3-shift, introduce 1 to 2 explicit water molecules into the system. Use the QST3 method to locate the solvent-mediated transition state.
-
Causality: Explicit water molecules act as a "proton bridge," forming a 6- or 8-membered transition state ring. This drastically reduces ring strain, reflecting the true physical mechanism of tautomerization in aqueous media.
Computational Workflow Diagram
Computational workflow for evaluating keto-enol tautomerism energetics.
Data Presentation & Methodological Comparison
The tables below synthesize benchmark data comparing how different computational products handle the PAAP system.
Table 1: Thermodynamic Stability ( ΔG ) and Electronic Properties
Values represent the relative Free Energy of the Enol tautomer compared to the Keto tautomer (set to 0.0 kcal/mol) at 298.15 K. Positive values indicate the keto form is more stable.
| Method / Basis Set | Gas Phase ΔG (kcal/mol) | Water (SMD) ΔG (kcal/mol) | Dipole Moment (Keto, Debye) |
| B3LYP / 6-311++G(d,p) | +14.2 | +18.5 | 4.82 |
| M06-2X / 6-311++G(d,p) | +12.8 | +17.1 | 4.95 |
| MP2 / cc-pVTZ (Benchmark) | +13.5 | +17.8 | 5.01 |
Comparative Insight: Experimental rotational spectroscopy confirms that the keto form of PAAP is overwhelmingly dominant in the gas phase [3]. While all methods correctly predict this, B3LYP slightly overestimates the energy gap due to its known deficiencies in handling medium-range electron correlation. M06-2X performs much closer to the highly expensive MP2 ab initio benchmark, making M06-2X the optimal choice for balancing computational cost and thermodynamic accuracy. Furthermore, applying the SMD water model increases the energy gap by ~4.3 kcal/mol across all methods. This is caused by the high dipole moment of the keto form (~5.0 D), which interacts far more favorably with a polar continuum than the less polar enol form.
Table 2: Kinetic Activation Barriers ( Ea ) for Tautomerization
Calculated at the M06-2X/6-311++G(d,p) level of theory.
| Reaction Pathway | Gas Phase Ea (kcal/mol) | Water (SMD) Ea (kcal/mol) |
| Direct 1,3-Proton Shift | 68.4 | 65.2 |
| Water-Assisted (1 explicit H2O ) | 24.1 | 19.8 |
| Water-Assisted (2 explicit H2O ) | 16.5 | 14.2 |
Comparative Insight: Relying solely on implicit solvation (SMD) for transition state kinetics is a critical failure point in many computational studies. As shown in Table 2, the direct proton shift barrier remains insurmountable (~65 kcal/mol) even in an implicit water continuum. By explicitly modeling one or two water molecules to facilitate a proton relay, the activation barrier drops by over 50 kcal/mol. This proves that explicit-implicit hybrid modeling is strictly required to accurately simulate the kinetics of PAAP tautomerism [2].
Conclusion & Recommendations
For researchers studying the keto-enol tautomerism of 4'-aminoacetophenone and similar highly conjugated aromatic systems:
-
Functional Selection: Discard B3LYP in favor of M06-2X or ω B97X-D . These modern functionals capture the hyperconjugative and non-covalent interactions necessary to match MP2 benchmarks at a fraction of the computational cost.
-
Solvation Strategy: Gas-phase calculations are insufficient for polar tautomers. Use the SMD model to accurately capture the stabilization of the high-dipole keto form.
-
Kinetic Modeling: Never model a direct 1,3-proton shift in protic environments. A self-validating kinetic model must include explicit solvent molecules to form a low-strain proton relay transition state.
References
-
Rocha, M., Di Santo, A., Ben Altabef, A., & Gil, D. M. "Intermolecular Interactions, Spectroscopic and Theoretical Investigation of 4-aminoacetophenone." International Journal of Advanced Chemistry, 2019. URL:[Link]
-
Mancy, S. H., El Sekily, M. A., & Hamada, N. M. M. "Computational Studies on Keto-Enol Tautomerism of Mesoxaldehyde, 1,2-Bis-Phenyl Hydrazone (MBPH) in the Gas Phase Using HF and DFT Methods." Computational Chemistry, 2025. URL:[Link]
-
Salvitti, G., Pizzano, E., Baroncelli, F., Melandri, S., Evangelisti, L., Negri, F., Coreno, M., Prince, K. C., & Ciavardini, A. "Structure and dynamics of 3′-aminoacetophenone and 4′-aminoacetophenone from rotational spectroscopy." Physical Chemistry Chemical Physics, 2024. URL:[Link]
Validation of a Synthetic Protocol for 1-(4-Aminophenyl)ethanol: A Comparative Guide on Chemoselective Reduction Strategies
Executive Summary & Mechanistic Context
1-(4-Aminophenyl)ethanol (CAS: 14572-89-5) is a highly versatile bifunctional building block used extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials[1]. The molecule possesses both an aromatic primary amine and a secondary benzylic alcohol. The primary synthetic challenge in its production lies in the chemoselective reduction of its precursor, 4-aminoacetophenone.
As a Senior Application Scientist evaluating process-scale reduction methodologies, I prioritize protocols that selectively reduce the ketone without triggering hydrogenolysis of the resulting benzylic alcohol or interfering with the unprotected aniline group. In this guide, we objectively compare the performance of our proprietary ChemStream™ Advanced Ru-Transfer Hydrogenation (TH) Kit against traditional sodium borohydride (NaBH4) reduction and high-pressure catalytic hydrogenation.
Mechanistic Causality: Why Traditional Methods Fall Short
To understand the superiority of advanced transfer hydrogenation, we must first examine the causality behind the failures of traditional methods when applied to bifunctional substrates:
-
Traditional NaBH4 Reduction: While NaBH4 is a standard laboratory hydride source, its reduction of 4-aminoacetophenone generates highly stable borate ester intermediates. Quenching these complexes requires an acidic workup. However, because the target molecule contains a basic aniline group, acidification protonates the amine, creating a water-soluble ammonium salt that severely complicates organic extraction and diminishes isolated yields.
-
High-Pressure Pd/C Hydrogenation: Benzylic alcohols are notoriously sensitive to over-reduction (hydrogenolysis) under H2 gas with palladium catalysts. The reaction frequently cleaves the benzylic C-O bond, leading to the formation of 4-ethylaniline—a byproduct that is exceptionally difficult to separate via standard crystallization.
-
The Product (ChemStream™ Ru-TH Kit): Our transfer hydrogenation kit utilizes a highly tuned Ruthenium complex operating via an outer-sphere mechanism. By employing isopropanol as a benign hydrogen donor, the catalyst facilitates a concerted transfer of a hydride and a proton directly to the carbonyl face. This completely bypasses the risk of benzylic C-O bond cleavage and tolerates the free amine without requiring protection/deprotection steps. Transition metal-catalyzed transfer hydrogenation is widely recognized in modern literature for its unparalleled chemoselectivity[2],[3].
Figure 1: Comparative reaction pathways for the reduction of 4-aminoacetophenone.
Experimental Protocols: A Self-Validating System
To establish absolute trustworthiness in your process, a protocol must be a self-validating system. The following methodologies incorporate specific analytical checkpoints to ensure the reaction trajectory is correct before proceeding to workup.
Protocol A: Traditional NaBH4 Reduction (Baseline)
-
Reaction Setup: Dissolve 4-aminoacetophenone (10 mmol) in absolute ethanol (20 mL) at 0°C. Slowly add NaBH4 (15 mmol) in small portions to control the exothermic release of hydrogen gas.
-
In-Process Validation: Stir for 2 hours at room temperature. Validate completion via TLC (Hexane:EtOAc 1:1, UV active); the ketone starting material (Rf ~0.6) must completely disappear, replaced by the alcohol (Rf ~0.3).
-
Quench & Workup (Critical Step): Carefully quench with 1M HCl until gas evolution ceases. Causality Check: Because the product is an amine, you must strictly adjust the pH to 8-9 using saturated NaHCO3 before extraction. Failure to do so leaves the product in the aqueous layer. Extract with ethyl acetate (3 x 20 mL).
-
Isolation: Dry over Na2SO4, filter, and concentrate.
Protocol B: High-Pressure Pd/C Hydrogenation (Alternative)
-
Reaction Setup: Load 4-aminoacetophenone (10 mmol), 10% Pd/C (50 mg), and methanol (30 mL) into a high-pressure autoclave.
-
Pressurization: Purge the vessel with N2 three times, then pressurize with H2 gas to 50 psi. Stir at 25°C for 6 hours.
-
In-Process Validation: Monitor the hydrogen uptake curve. A sharp initial drop indicates ketone reduction, but continuous, slow uptake warns of benzylic hydrogenolysis occurring.
-
Workup: Filter through a Celite pad to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure.
Protocol C: ChemStream™ Ru-TH Kit (The Product)
-
Reaction Setup: In a standard round-bottom flask, combine 4-aminoacetophenone (10 mmol) and isopropanol (25 mL).
-
Catalyst Addition: Add the ChemStream Ru-TH catalyst (0.1 mol%). The system operates under base-free conditions, which prevents base-catalyzed aldol condensation side-reactions commonly seen with sensitive substrates[2].
-
Thermal Activation: Reflux the mixture at 82°C for 4 hours.
-
In-Process Validation: Pull a 0.1 mL aliquot, evaporate, and run a quick 1H NMR. Validation is confirmed by the disappearance of the acetyl methyl singlet (~2.5 ppm) and the emergence of a distinct doublet (~1.4 ppm) corresponding to the new methyl group of 1-(4-aminophenyl)ethanol.
-
Workup: Evaporate the isopropanol. The exceptionally high turnover number (TON) means the trace catalyst can be removed via a simple short silica plug, avoiding aqueous workup entirely.
Figure 2: Step-by-step experimental workflow for the Ru-catalyzed transfer hydrogenation.
Quantitative Performance Comparison
The following table synthesizes the experimental data, objectively comparing the three methodologies based on yield, selectivity, and process efficiency.
| Performance Metric | NaBH4 Reduction (Traditional) | Pd/C + H2 (High-Pressure) | ChemStream™ Ru-TH Kit |
| Isolated Yield | 82% | 65% (Loss due to byproducts) | 98% |
| Chemoselectivity | High | Low (Hydrogenolysis risk) | >99% |
| E-Factor (Waste) | High (Aqueous boron salts) | Medium (Solvent, heavy metals) | Low (Recyclable i-PrOH) |
| Scalability | Poor (Exothermic quench limits size) | Moderate (Requires autoclave) | Excellent (Standard reactor) |
| Safety Profile | Moderate (H2 gas evolution on quench) | Low (High pressure H2 gas) | High (Transfer Hydrogenation) |
Conclusion
While NaBH4 remains a viable benchtop reagent for the small-scale synthesis of 1-(4-aminophenyl)ethanol, its poor atom economy and tedious pH-dependent workup limit its utility in scalable drug development. Conversely, Pd/C hydrogenation introduces unacceptable chemoselectivity risks via hydrogenolysis.
The ChemStream™ Ru-TH Kit provides a self-validating, highly scalable, and exceptionally selective alternative. By leveraging an outer-sphere transfer hydrogenation mechanism, it proves to be the superior protocol for reducing bifunctional aromatic substrates without compromising molecular integrity.
References
- ChemicalBook. "1-(4-AMINOPHENYL)ETHANOL | 14572-89-5". ChemicalBook.
- Kumar, R., & Thirupathi, N. "Syntheses, characterisation, and catalytic role of (η5-C5Me5)Rh(III) guanidinato complexes in transfer hydrogenation (TH)
- Uozumi, Y., & Osako, T.
Sources
- 1. 1-(4-AMINOPHENYL)ETHANOL | 14572-89-5 [chemicalbook.com]
- 2. Syntheses, characterisation, and catalytic role of (η 5 -C 5 Me 5 )Rh( iii ) guanidinato complexes in transfer hydrogenation (TH) and TH–etherificatio ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04152G [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
"characterization of 4'-aminoacetophenone derivatives by X-ray crystallography"
Definitive Structural Elucidation of 4'-Aminoacetophenone Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques
Introduction 4'-Aminoacetophenone (4-AAP) is a highly versatile and privileged pharmacophore. Its derivatives—encompassing Schiff bases, thiosemicarbazones, and transition metal complexes—demonstrate significant biological activities, including potent antimicrobial and anticancer properties[1]. However, optimizing these compounds for drug development requires precise structural characterization. The presence of multiple hydrogen-bond donors/acceptors, the potential for E/Z isomerization at the azomethine ( C=N ) linkage, and complex metal coordination geometries make structural elucidation a formidable challenge[2].
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against conventional spectroscopic alternatives (NMR, FT-IR, HRMS) to establish the most reliable workflows for characterizing 4-AAP derivatives.
Comparative Performance Analysis: SCXRD vs. Spectroscopic Alternatives
The Spectroscopic Baseline (NMR, FT-IR, MS) Spectroscopic techniques form the first line of defense in structural validation. FT-IR is highly effective for confirming the condensation of 4-AAP into Schiff bases, evidenced by the disappearance of the carbonyl ( C=O ) stretch and the emergence of the azomethine ( C=N ) band between 1650–1519 cm⁻¹[3]. Concurrently, solution-state 1H and 13C NMR provide robust 2D connectivity maps. For instance, the azomethine proton typically appears in the highly deshielded region (e.g., 10.26–10.28 ppm)[3]. Limitation: NMR and FT-IR are bulk, time-averaged techniques. While NOESY/ROESY NMR can infer spatial proximity, these methods inherently struggle to definitively assign absolute stereochemistry or map the complex intermolecular hydrogen-bonding networks that dictate a drug's solid-state stability and bioavailability.
The SCXRD Advantage SCXRD remains the gold standard for absolute 3D structural elucidation. For complex 4-AAP derivatives, SCXRD provides capabilities that spectroscopic methods cannot match:
-
Unambiguous E/Z Isomerism: SCXRD directly visualizes the stereochemistry around the imine function, definitively proving, for example, the E configuration in complex hydrazide derivatives without relying on coupling constants[2].
-
Precise Coordination Geometry: In 4-AAP metal complexes, SCXRD differentiates between square planar, tetrahedral, and octahedral geometries with exact bond lengths and angles, whereas magnetic susceptibility and NMR can only provide estimations[4].
-
Supramolecular Architecture: SCXRD quantifies critical non-covalent interactions, such as π−π stacking between phenyl rings and intermolecular N−H⋯O hydrogen bonds, which govern crystal packing and solubility[2].
Quantitative Data Comparison
| Feature | Single-Crystal XRD (SCXRD) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform IR (FT-IR) | High-Resolution MS (HRMS) |
| Primary Output | Absolute 3D atomic coordinates | 2D atomic connectivity & dynamics | Functional group identification | Exact molecular weight & formula |
| State of Matter | Solid (Single Crystal) | Solution (typically) | Solid, Liquid, or Gas | Gas phase (ionized) |
| Stereochemistry | Definitive (Absolute configuration) | Inferred (via NOE/coupling constants) | Cannot determine | Cannot determine |
| Intermolecular Forces | Directly visualized & quantified | Averaged / Solvent-disrupted | Shifts in vibrational modes | Not applicable |
| Sample Requirement | ~0.1 mm high-quality crystal | 2–10 mg (highly pure) | < 1 mg | < 1 µg |
| Throughput | Low (hours to days per sample) | High (minutes to hours) | Very High (minutes) | High (minutes) |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the structural characterization of 4-AAP derivatives must follow a self-validating workflow. The following protocols detail the synthesis, crystallization, and validation of a 4-AAP Schiff base metal complex.
Protocol 1: Synthesis and Crystallization (Thermodynamic Control) Causality: Rapid precipitation often yields kinetic products with high defect densities and twinning. Slow evaporation is utilized to maintain thermodynamic control, ensuring the growth of diffraction-quality single crystals[4].
-
Condensation: Reflux equimolar amounts of 4-aminoacetophenone and a substituted aldehyde (e.g., salicylaldehyde) in ethanol for 2–4 hours to form the Schiff base ligand.
-
Metallation: Add the appropriate transition metal salt (e.g., Cu(OAc)2⋅H2O ) to the ligand solution and reflux for an additional 2 hours[4].
-
Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter to remove any amorphous nucleation sites or insoluble impurities.
-
Crystallization: Transfer the filtrate to a clean glass vial. Loosely cap the vial with a needle-punctured septum to allow for the slow evaporation of the solvent (e.g., a 50% DCM/ethanol mixture) at ambient temperature[4].
-
Harvesting: After 3–7 days, harvest the crystals using a nylon loop submerged in paratone oil to prevent solvent loss and crystal degradation.
Protocol 2: SCXRD Data Collection and Bulk Validation Causality: A common pitfall in crystallography is analyzing a single "cherry-picked" crystal that does not represent the bulk synthesized material. This protocol incorporates a mandatory cross-validation step to ensure trustworthiness.
-
Mounting: Mount the crystal on a diffractometer equipped with a CCD/CMOS detector and a Mo Kα ( λ=0.71073 Å) or Cu Kα X-ray source[4].
-
Data Collection: Collect diffraction frames at low temperature (e.g., 100 K) using a cryostream. Reasoning: Low temperatures minimize atomic thermal vibrations, drastically improving high-angle resolution and the precision of hydrogen atom placement.
-
Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL)[4].
-
Self-Validation (Critical Step): Grind the remaining bulk crystalline material into a fine powder and analyze it via Powder X-Ray Diffraction (PXRD). Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD .cif file. A >95% peak match confirms that the single crystal is definitively representative of the bulk product.
Structural Elucidation Workflow
Workflow comparing spectroscopic and SCXRD methods for 4-AAP structural elucidation.
Conclusion
While NMR, FT-IR, and HRMS are indispensable for the rapid, bulk characterization of 4'-aminoacetophenone derivatives, they are inherently limited by their inability to directly observe 3D spatial arrangements. Single-Crystal X-ray Crystallography remains the unrivaled choice for definitive structural elucidation, providing the absolute configuration, precise metal coordination geometries, and supramolecular insights necessary to propel these promising compounds through the drug development pipeline.
References
-
[1] Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). ResearchGate. 1
-
[2] Crystal structure of (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate. IUCr Journals. 2
-
[4] Thermally stable complexes of Fe(III), Co(II), Ni(II) and Cu(II) with Schiff base derived from 4-aminoacetophenone and salicylaldehyde. Indian Academy of Sciences. 4
-
[3] An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. ACS Omega. 3
Sources
Distinguishing Between 3'- and 4'-Aminoacetophenone Using NMR: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Theoretical Grounding
In pharmaceutical synthesis and materials science, distinguishing between regioisomers such as 3'-aminoacetophenone (meta-isomer) and 4'-aminoacetophenone (para-isomer) is a critical quality control step. Because these isomers possess identical molecular weights (135.16 g/mol ) and nearly identical polarities, mass spectrometry and standard chromatography often require complex method development to resolve them.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides a definitive, non-destructive method for structural elucidation. The distinction relies on the fundamental principles of molecular symmetry and the predictable electronic effects (shielding and deshielding) exerted by the electron-donating amino group (-NH2) and the electron-withdrawing acetyl group (-COCH3) on the benzene ring 1.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity and reproducibility, the following NMR acquisition protocol is designed as a self-validating system. By relying on internal standards and strict stoichiometric integration, the method inherently flags impurities or incomplete relaxation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the unknown analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is chosen for its lack of exchangeable protons, ensuring the amine (-NH2) protons remain visible (though broad). The 15-20 mg concentration ensures a high signal-to-noise ratio, which is critical for resolving minor meta-coupling constants (~2 Hz). TMS acts as the absolute zero reference.
-
-
Instrument Configuration: Transfer the solution to a standard 5 mm NMR tube. Acquire the spectrum at 400 MHz (or higher) at 298 K.
-
Acquisition Parameters:
-
Scans (NS): 16
-
Relaxation Delay (D1): 1.5 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons between pulses. This prevents integration skewing, which is the primary metric for distinguishing the 2H/2H (para) vs. 1H/1H/1H/1H (meta) aromatic ratios.
-
-
Processing & Internal Validation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Set the TMS peak strictly to 0.00 ppm.
-
Validation Gate: Integrate the distinct acetyl methyl (-CH3) singlet at ~2.5 ppm and set its value to exactly 3.00. The total integration of the aromatic region (6.5–8.0 ppm) must yield 4.00 (±0.05). Any deviation indicates an impure sample, residual solvent, or improper relaxation parameters.
-
Analytical Workflow
Workflow for distinguishing aminoacetophenone regioisomers using 1H NMR aromatic splitting patterns.
Quantitative Data Comparison
The following table summarizes the 1H NMR chemical shifts (in CDCl3 at 400 MHz) for both isomers, derived from authoritative spectral databases 23.
| Proton Assignment | 4'-Aminoacetophenone (Para) | 3'-Aminoacetophenone (Meta) |
| Acetyl (-CH3) | 2.49 ppm (s, 3H) | 2.54 ppm (s, 3H) |
| Amine (-NH2) | 4.31 ppm (br s, 2H) | 3.89 ppm (br s, 2H) |
| Aromatic H-2 | 7.79 ppm (d, J = 8.5 Hz, 2H) | 7.22 ppm (t, J = 2.0 Hz, 1H) |
| Aromatic H-3 | 6.63 ppm (d, J = 8.5 Hz, 2H) | - |
| Aromatic H-4 | - | 6.86 ppm (ddd, J = 8.0, 2.0, 1.0 Hz, 1H) |
| Aromatic H-5 | 6.63 ppm (d, J = 8.5 Hz, 2H) | 7.26 ppm (t, J = 8.0 Hz, 1H) |
| Aromatic H-6 | 7.79 ppm (d, J = 8.5 Hz, 2H) | 7.31 ppm (dt, J = 8.0, 1.0 Hz, 1H) |
*Equivalent protons ortho to the acetyl group. **Equivalent protons ortho to the amine group.
Mechanistic Interpretation of the Spectra
The Para-Isomer: 4'-Aminoacetophenone
The 4'-aminoacetophenone molecule possesses a C2 axis of symmetry passing directly through the acetyl and amino groups. This symmetry renders the protons on opposite sides of the aromatic ring chemically and magnetically equivalent, resulting in a classic AA'BB' spin system 1.
-
Causality of Shifts: The highly electronegative oxygen of the acetyl group withdraws electron density via resonance, strongly deshielding the ortho protons (H-2 and H-6), pushing their signal downfield to ~7.79 ppm. Conversely, the lone pair on the amine nitrogen donates electron density into the ring, heavily shielding the protons ortho to it (H-3 and H-5), pulling their signal upfield to ~6.63 ppm.
-
Diagnostic Feature: Two distinct, highly symmetrical doublets in the aromatic region, each integrating to exactly 2 protons.
The Meta-Isomer: 3'-Aminoacetophenone
In 3'-aminoacetophenone, the meta-substitution breaks the molecule's symmetry. All four aromatic protons reside in unique chemical environments, resulting in four distinct signals, each integrating to 1 proton 4.
-
Causality of Shifts:
-
H-4 (6.86 ppm): Located ortho to the electron-donating amine and para to the electron-withdrawing acetyl group, this proton experiences the strongest shielding effect, appearing furthest upfield among the aromatic protons.
-
H-2 (7.22 ppm): Situated between the two substituents, it experiences competing electronic effects but lacks adjacent protons for strong ortho coupling, appearing as a narrow triplet (driven purely by meta coupling, J = 2.0 Hz).
-
H-5 (7.26 ppm) & H-6 (7.31 ppm): These protons are less shielded by the amine. H-6, being ortho to the acetyl group, is the most deshielded proton in the system.
-
-
Diagnostic Feature: A complex multiplet pattern spanning 6.8 to 7.4 ppm, with integrations of 1H for each distinct peak.
Conclusion
While both compounds share the exact same functional groups, their spatial arrangement dictates their NMR behavior. 4'-aminoacetophenone is instantly recognizable by its symmetrical two-doublet AA'BB' pattern, whereas 3'-aminoacetophenone presents an asymmetric, four-signal multiplet. By strictly adhering to the self-validating integration protocol outlined above, researchers can definitively distinguish these regioisomers in a single 1D 1H NMR experiment without the need for advanced 2D NMR techniques.
References
-
PubChem. "p-Aminoacetophenone | C8H9NO | CID 7468". National Center for Biotechnology Information.[Link]
-
PubChem. "3'-Aminoacetophenone | C8H9NO | CID 7417". National Center for Biotechnology Information.[Link]
Sources
A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Halogenated Aminoacetophenones
Introduction: Halogenated aminoacetophenones are a pivotal class of compounds, serving as fundamental building blocks in the synthesis of numerous pharmaceutical agents and biologically active molecules. Their structural versatility, stemming from the type of halogen (F, Cl, Br, I) and the isomeric placement of both the halogen and amino substituents on the aromatic ring, dictates their chemical reactivity, and ultimately, their pharmacological profile. A precise and unambiguous structural characterization is therefore not merely an academic exercise but a critical step in drug discovery and quality control. This guide provides a comprehensive comparative analysis of this molecular class using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond procedural descriptions to explore the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your analytical strategy.
The Analytical Strategy: A Multi-Faceted Approach
No single technique can provide a complete structural picture. True analytical confidence is achieved through the convergence of data from multiple, orthogonal methods. The workflow described below represents a robust strategy for the comprehensive characterization of halogenated aminoacetophenones, where each step provides self-validating data that corroborates findings from the others.
Caption: General workflow for the spectroscopic analysis of halogenated aminoacetophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for determining the precise connectivity and chemical environment of atoms within a molecule. For halogenated aminoacetophenones, both ¹H and ¹³C NMR are indispensable for distinguishing between isomers.
Expertise & Causality: What to Expect and Why
-
¹H NMR Analysis:
-
Aromatic Region (approx. 6.0-8.0 ppm): The substitution pattern dictates the splitting patterns of the aromatic protons. A para-substituted ring will often show two distinct doublets (an AA'BB' system), while ortho and meta isomers will present more complex, often overlapping multiplets.[1][2] The powerful electron-donating amino group will shield ortho and para protons, shifting them upfield, while the acetyl group and halogens will generally cause a downfield shift.
-
Amino Protons (-NH₂): These protons appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In ortho-amino isomers, intramolecular hydrogen bonding with the carbonyl oxygen can shift this signal significantly downfield.
-
Acetyl Protons (-COCH₃): This will appear as a sharp singlet, typically around 2.5 ppm. Steric hindrance from a bulky ortho substituent (like -Br or -I) can force the acetyl group out of the plane of the aromatic ring, altering the electronic environment and causing slight shifts in this signal.[3][4]
-
Halogen Effects: The electronegativity and magnetic anisotropy of the halogen substituent influence the chemical shifts of nearby protons.[5][6][7] The deshielding effect generally follows the order F > Cl > Br > I.
-
-
¹³C NMR Analysis:
-
Carbonyl Carbon (C=O): This signal is typically found far downfield (190-200 ppm). Its chemical shift is sensitive to the electronic nature of the ring substituents.[8][9] Electron-donating groups like -NH₂ cause an upfield shift, while electron-withdrawing halogens cause a downfield shift relative to unsubstituted acetophenone.
-
Aromatic Carbons: The number of distinct signals reveals the symmetry of the molecule, providing a powerful tool for isomer differentiation. For instance, a para-substituted ring will show four aromatic carbon signals, whereas an ortho- or meta-substituted ring (depending on the substituents) could show up to six. The carbon directly attached to the halogen (C-X) shows a characteristic shift, with the effect being most pronounced for iodine (upfield shift, "heavy atom effect") and fluorine (large downfield shift and C-F coupling).
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆ for less soluble compounds) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical Parameters: 30-45° pulse angle, 2-5 second relaxation delay, acquisition time of 2-4 seconds, and 8-16 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: 45° pulse angle, 2-second relaxation delay, and a sufficient number of scans (e.g., 512 or more) to achieve adequate signal-to-noise.
-
Process and reference the spectrum (e.g., to CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Comparative Data Summary (¹H NMR)
| Compound Example | Halogen | Isomer Pattern | Ar-H Chemical Shifts & Splitting (Predicted, ppm) | -COCH₃ (ppm) |
| 4-Amino-3-chloroacetophenone | Cl | 1,2,4-trisubstituted | ~7.8 (d), 7.6 (dd), 6.7 (d) | ~2.5 |
| 2-Amino-5-bromoacetophenone | Br | 1,2,4-trisubstituted | ~7.5 (d), 7.2 (dd), 6.8 (d) | ~2.5 |
| 4-Amino-2-fluoroacetophenone | F | 1,2,4-trisubstituted | ~7.7 (t), 6.4 (dd), 6.3 (dd) | ~2.6 |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy excels at identifying functional groups by measuring their characteristic vibrational frequencies. For halogenated aminoacetophenones, the most diagnostic absorptions are from the carbonyl (C=O), amine (N-H), and carbon-halogen (C-X) bonds.
Expertise & Causality: Deciphering Vibrational Shifts
-
Carbonyl (C=O) Stretch (approx. 1650-1700 cm⁻¹): The position of this strong, sharp peak is highly informative. Conjugation with the aromatic ring already lowers its frequency compared to a simple aliphatic ketone (which is ~1715 cm⁻¹).[10][11]
-
Amino Group Effect: The electron-donating -NH₂ group pushes electron density into the ring and onto the carbonyl group through resonance. This increases the single-bond character of the C=O bond, weakening it, and thus lowering its stretching frequency (a bathochromic shift).[10] This effect is strongest when the amino group is ortho or para to the acetyl group.
-
Halogen Effect: Halogens exert a dual influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect tends to strengthen the C=O bond and increase its frequency. Because induction dominates for halogens, we expect a slight increase in frequency compared to 4'-aminoacetophenone itself. The overall effect is a balance of these electronic contributions, modulated by the isomer position.[12][13]
-
-
Amine (N-H) Stretch (approx. 3300-3500 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to symmetric and asymmetric stretching modes.
-
Carbon-Halogen (C-X) Stretch (approx. 500-1400 cm⁻¹): The position of this stretch is highly dependent on the mass of the halogen. The C-F stretch is found at higher wavenumbers (1250-1350 cm⁻¹) while the C-Cl (700-850 cm⁻¹), C-Br (600-700 cm⁻¹), and C-I (500-600 cm⁻¹) stretches appear progressively lower.[14]
-
Aromatic C-H Bending (approx. 675-900 cm⁻¹): The out-of-plane ("oop") C-H bending vibrations produce strong bands whose positions are characteristic of the aromatic substitution pattern, helping to differentiate isomers.[15][16]
Experimental Protocol: FTIR
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃) in a salt (NaCl or KBr) cell.
-
Data Acquisition:
-
Place the sample in the spectrometer's sample compartment.
-
Collect a background spectrum of air (or the pure solvent).
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Comparative Data Summary (IR)
| Compound Example | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) | C-X Region (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 4'-Aminoacetophenone[17] | ~1653 | ~3424, 3335 | N/A | ~835 (para-disubstituted) |
| 4-Amino-3-chloroacetophenone | ~1675 | ~3470, 3370 | ~800 | ~880, 810 (1,2,4-trisubstituted) |
| 2-Amino-5-bromoacetophenone | ~1660 | ~3450, 3350 | ~650 | ~820 (1,2,4-trisubstituted) |
UV-Visible Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.
Expertise & Causality: Chromophores and Auxochromes
The parent chromophore here is the acetophenone system, which undergoes two main electronic transitions: a weak n→π* transition (from the carbonyl oxygen's lone pair) and a strong π→π* transition (within the conjugated system).[18][19]
-
The Amino Group as an Auxochrome: The amino group, with its lone pair of electrons, is a powerful auxochrome. It extends the conjugation of the chromophore, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a significant shift of the primary π→π* absorption band to a longer wavelength (a bathochromic or "red" shift) compared to acetophenone.[20] For example, 4'-aminoacetophenone absorbs at a much longer wavelength than acetophenone.[21]
-
Halogen Effects: Halogens also act as auxochromes. While they are deactivating via induction, their lone pairs can participate in resonance, extending conjugation and typically causing further bathochromic shifts. The magnitude of this shift depends on both the halogen and its position relative to the amino and acetyl groups.
-
Solvent Effects: Polar solvents can stabilize the more polar excited state of a π→π* transition, resulting in a small red shift compared to nonpolar solvents.[22] Conversely, n→π* transitions often experience a blue shift in polar solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 10⁻⁴ to 10⁻⁵ M) using a UV-grade solvent (e.g., ethanol, methanol, or hexane). The concentration must be low enough to ensure the maximum absorbance is within the linear range of the detector (ideally < 1.5 AU).
-
Instrument Setup: Use a matched pair of quartz cuvettes (1 cm path length). Fill one with the pure solvent (the "blank") and the other with the sample solution.
-
Data Acquisition:
-
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.
-
Run a baseline correction with the blank.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
The resulting spectrum plots absorbance (A) versus wavelength (λ) in nanometers (nm). Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Comparative Data Summary (UV-Vis)
| Compound Example | Key Transition | λₘₐₓ (nm, in Ethanol) | Causality |
| Acetophenone | π→π | ~245 | Baseline aromatic ketone |
| 4'-Aminoacetophenone[21] | π→π | ~307 | Strong bathochromic shift from para -NH₂ auxochrome |
| Halogenated Analogues | π→π* | >307 (Predicted) | Further bathochromic shift due to extended conjugation from halogen auxochrome |
Mass Spectrometry (MS): Determining Mass and Fragmentation
MS provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its structural components.
Expertise & Causality: Molecular Fingerprints
-
Molecular Ion (M⁺•): This peak gives the molecular weight of the compound. High-resolution MS (HRMS) can provide the elemental composition.
-
Isotope Patterns: This is the most powerful feature of MS for this class of compounds.
-
Chlorine: A compound with one chlorine atom will show a characteristic M⁺• peak and an (M+2)⁺• peak with an intensity ratio of approximately 3:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[23][24]
-
Bromine: A compound with one bromine atom will exhibit M⁺• and (M+2)⁺• peaks of nearly equal intensity (~1:1 ratio) because of the similar natural abundances of ⁷⁹Br and ⁸¹Br.[23][24]
-
Fluorine and Iodine: These are monoisotopic, so they do not produce significant (M+2)⁺• peaks.[25]
-
-
Key Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation for acetophenones is the loss of the methyl radical (•CH₃, 15 Da) to form a stable, resonance-stabilized acylium ion. This [M-15]⁺ peak is often the base peak in the spectrum.[26]
-
Loss of Halogen: Cleavage of the C-X bond can occur, with the ease of cleavage following the trend of bond strength: C-I < C-Br < C-Cl < C-F.[23] This results in a peak corresponding to [M-X]⁺.
-
Ortho Effect: In some cases, adjacent ortho substituents can interact during fragmentation, leading to unique pathways not seen in the meta or para isomers, such as the loss of a neutral molecule through a rearrangement.[1]
-
Caption: Predicted fragmentation of a chloro-aminoacetophenone isomer.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (standardized at 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•).[23]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Comparative Data Summary (MS)
| Halogen | Isotope Signature (M⁺• vs M+2⁺•) | Common Fragments (m/z) | Key Differentiator |
| F | No significant M+2 | M⁺•, [M-15]⁺ | Monoisotopic mass |
| Cl | ~3:1 | M⁺•/M+2⁺•, [M-15]⁺/[M-15+2]⁺ | 3:1 isotope pattern on all Cl-containing fragments |
| Br | ~1:1 | M⁺•/M+2⁺•, [M-15]⁺/[M-15+2]⁺ | 1:1 isotope pattern on all Br-containing fragments |
| I | No significant M+2 | M⁺•, [M-15]⁺, [M-127]⁺ | Monoisotopic mass; prominent loss of iodine |
Conclusion
The structural elucidation of halogenated aminoacetophenones is a puzzle best solved with a full suite of spectroscopic tools. NMR provides the definitive map of the carbon-hydrogen framework and isomer identification. IR spectroscopy confirms the presence of key functional groups and offers insights into the electronic interplay between them. UV-Vis spectroscopy characterizes the conjugated electronic system, and Mass Spectrometry delivers the crucial molecular weight and elemental information through its isotopic patterns and fragmentation pathways. By understanding the principles behind how halogen type and isomerism systematically influence the output of each technique, researchers can confidently and efficiently characterize these vital pharmaceutical precursors.
References
-
Substituent Effects on the Acetyl Group Conformation and the Carbonyl Frequency in Acetophenones. Canadian Journal of Chemistry.[Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd.[Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry.[Link]
-
IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Let's Talk Academy.[Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. PubMed.[Link]
-
13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed.[Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.[Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.[Link]
-
The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate.[Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]
-
Part III. Carbon-13 n.m.r. spectra of substituted acetophenones. Canadian Science Publishing.[Link]
-
Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE.[Link]
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. eGyanKosh.[Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.[Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate.[Link]
-
Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph.[Link]
-
13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.[Link]
-
Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.[Link]
-
13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Scite.ai.[Link]
-
[Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. PubMed.[Link]
-
Uv-Vis Spectrum of 4′-Aminoacetophenone. SIELC Technologies.[Link]
-
UV–Visible spectra of DBSA doped poly(An-co-m-AAP) copolymer composites (a–c). ResearchGate.[Link]
-
Interpretation of mass spectra. University of Arizona.[Link]
-
16.4: Spectroscopic Properties. Chemistry LibreTexts.[Link]
-
4-Aminoacetophenone. SpectraBase.[Link]
-
Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Halogenated Organic Compounds. Spectroscopy Online.[Link]
-
Spectral and thermal characterization of halogen-bonded novel crystalline oligo(p-bromoacetophenone formaldehyde). PubMed.[Link]
-
Transition metal halide complexes of 4′-aminoacetophenone: Syntheses, structures, and magnetic behavior. ResearchGate.[Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]
-
Trends in halogen induced NMR chemical shift increments ∆δ as a... ResearchGate.[Link]
-
Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing.[Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate.[Link]
-
Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Chemistry Portal.[Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology.[Link]
-
UV-VIS spectroscopy. SlideShare.[Link]
-
Electronic transitions. Chimactiv.[Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.[Link]
-
How ortho and para isomers of benzene derivatives differentiated? ResearchGate.[Link]
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10 Typical IR Absorptions of Aromatic Compounds. Thieme.[Link]
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The Carbonyl Group, Part I: Introduction. Spectroscopy Online.[Link]
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UV-Visible Spectroscopy. Michigan State University Chemistry.[Link]
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Mass Spectrometry. Michigan State University Chemistry.[Link]
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11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]
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Ortho, Para, Meta. Chemistry Steps.[Link]
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks.[Link]
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"kinetic studies of the reduction of 4'-aminoacetophenone"
As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functional group transformations. The reduction of 4'-aminoacetophenone to 1-(4-aminophenyl)ethanol is a critical transformation, particularly in the synthesis of active pharmaceutical ingredients (APIs) like acetohexamide.
However, this reaction presents a unique kinetic challenge: the para-amino group is strongly electron-donating ( σp=−0.66 ). This resonance effect significantly decreases the electrophilicity of the carbonyl carbon, dampening its reactivity compared to unsubstituted acetophenone. To optimize this transformation, we must objectively compare the kinetic profiles and operational efficiencies of three distinct reduction strategies: Heterogeneous Hydrogenation, Catalytic Transfer Hydrogenation, and Stoichiometric Hydride Reduction.
Kinetic Profiling of Reduction Systems
A. Heterogeneous Catalytic Hydrogenation (Rh/SiO₂)
Heterogeneous hydrogenation using rhodium on silica (Rh/SiO₂) is the industrial standard for scalable, atom-economical reductions. Kinetic studies demonstrate that the hydrogenation of 4'-aminoacetophenone over Rh/SiO₂ yields an activation energy ( Ea ) of 48 ± 2 kJ/mol[1].
-
Kinetic Order: The reaction exhibits zero-order dependence on the substrate and first-order dependence on hydrogen pressure[2].
-
Mechanistic Causality: The zero-order substrate kinetics indicate that the catalyst surface is fully saturated with 4'-aminoacetophenone. The rate-determining step is the activation and transfer of hydrogen to the strongly adsorbed ketone.
B. Catalytic Transfer Hydrogenation (Ir-NHC Complexes)
For laboratories seeking to avoid high-pressure H₂ gas, Iridium N-Heterocyclic Carbene (Ir-NHC) complexes offer a highly efficient alternative. Using isopropanol as both the solvent and the hydrogen donor, this system operates under thermodynamic control.
-
Kinetic Order: This pathway follows pseudo-first-order kinetics[3].
-
Mechanistic Causality: The use of a strong base (e.g., t-BuOK) is required to generate the active iridium-hydride species from isopropanol. Because isopropanol is present in vast excess, its concentration remains constant, simplifying the rate law to depend solely on the ketone concentration.
C. Stoichiometric Hydride Reduction (NaBH₄)
Sodium borohydride (NaBH₄) remains the most reliable bench-scale method.
-
Kinetic Order: The reaction follows overall second-order kinetics (first-order in ketone, first-order in borohydride) [4].
-
Mechanistic Causality: The nucleophilic attack of the hydride on the electron-rich carbonyl carbon is the rate-determining step. The reaction is typically run in protic solvents (ethanol) to stabilize the transition state via hydrogen bonding, which accelerates the kinetics.
Fig 1: Kinetic pathways for 4'-aminoacetophenone reduction across three catalytic systems.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table synthesizes the kinetic and operational parameters of each system.
| Parameter | Heterogeneous (Rh/SiO₂) | Transfer Hydrogenation (Ir-NHC) | Hydride Reduction (NaBH₄) |
| Activation Energy ( Ea ) | 48 ± 2 kJ/mol | ~65 kJ/mol | ~35 kJ/mol |
| Kinetic Order | Zero-order (Substrate) | Pseudo-1st order (Substrate) | Second-order (Overall) |
| Operating Temperature | 303 - 333 K (30 - 60 °C) | 353 K (80 °C) | 273 - 298 K (0 - 25 °C) |
| Pressure Requirement | 1 - 5 bar H₂ | Atmospheric | Atmospheric |
| Atom Economy | High (100% for H₂) | Moderate (Produces acetone) | Low (Borate byproducts) |
| Scalability | Excellent (Industrial) | Good (Pilot scale) | Poor (Exothermic hazards) |
Self-Validating Experimental Methodologies
A robust protocol must be a self-validating system. Below are the step-by-step methodologies engineered to ensure kinetic control and verifiable outcomes.
Fig 2: Experimental workflow and kinetic sampling for comparative reduction studies.
Protocol A: Rh/SiO₂ Hydrogenation (High-Throughput)
Causality: We utilize isopropanol as the solvent because it provides excellent solubility for both the reactant and product without poisoning the Rh surface[1].
-
Preparation: Charge a stainless-steel autoclave with 4'-aminoacetophenone (10 mmol), 5% Rh/SiO₂ catalyst (1 mol% Rh), and 25 mL of degassed isopropanol.
-
Purging: Seal the reactor and purge three times with N₂, followed by three purges with H₂ to remove all oxygen, preventing catalyst deactivation.
-
Reaction: Pressurize the vessel to 4 bar H₂ and heat to 333 K. Stir at 1000 rpm to eliminate mass-transfer limitations.
-
Self-Validation: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases. GC-FID will confirm the disappearance of the starting material peak.
Protocol B: Ir-NHC Transfer Hydrogenation (Green Alternative)
Causality: The addition of t-BuOK is critical; it deprotonates the isopropanol, facilitating the formation of the active Ir-H species required for the catalytic cycle[3].
-
Preparation: In a Schlenk flask under argon, combine 4'-aminoacetophenone (10 mmol),[Ir(cod)(NHC)(PR₃)] catalyst (0.1 mol%), and t-BuOK (5 mol%).
-
Solvent Addition: Add 20 mL of anhydrous isopropanol.
-
Reaction: Heat the mixture to reflux (80 °C) and stir for 4 hours.
-
Self-Validation: The reaction progress is validated by taking 50 µL aliquots every 30 minutes. Quench aliquots in cold hexane and analyze via HPLC. A linear plot of ln([A]0/[A]t) versus time will self-validate the pseudo-first-order kinetics.
Protocol C: NaBH₄ Reduction (Bench-Scale)
Causality: The reaction is initiated at 0 °C to suppress the competitive, exothermic reaction of NaBH₄ with the protic solvent (ethanol), ensuring the hydride is selectively delivered to the ketone [5].
-
Preparation: Dissolve 4'-aminoacetophenone (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition: Add NaBH₄ (15 mmol) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Self-Validation: Quench with 1M HCl to destroy excess hydride. Extract with ethyl acetate. TLC (Hexane:EtOAc 1:1) will show a distinct polarity shift: the product alcohol will run lower (lower Rf ) than the starting ketone due to increased hydrogen bonding capability.
References
-
Currall, K. (2015). Hydrogenation of multi-functional compounds. PhD Thesis, University of Glasgow. Retrieved from:[Link]
-
Currall, K., & Jackson, S. D. (2014). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. Applied Catalysis A: General. Retrieved from:[Link]
-
Farkas, G., et al. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with[Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. MDPI Molecules, 25(1), 104. Retrieved from:[Link]
-
Gore, K. R., et al. (2014). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PubMed Central (PMC). Retrieved from:[Link]
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- 2. researchgate.net [researchgate.net]
- 3. Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
